Pentapiperium methylsulfate
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
(1,1-dimethylpiperidin-1-ium-4-yl) 3-methyl-2-phenylpentanoate;methyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30NO2.CH4O4S/c1-5-15(2)18(16-9-7-6-8-10-16)19(21)22-17-11-13-20(3,4)14-12-17;1-5-6(2,3)4/h6-10,15,17-18H,5,11-14H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGURFDXYQNOJCS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C1=CC=CC=C1)C(=O)OC2CC[N+](CC2)(C)C.COS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80998133 | |
| Record name | 1,1-Dimethyl-4-[(3-methyl-2-phenylpentanoyl)oxy]piperidin-1-ium methyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80998133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7681-80-3 | |
| Record name | Piperidinium, 1,1-dimethyl-4-[(3-methyl-1-oxo-2-phenylpentyl)oxy]-, methyl sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7681-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentapiperium methylsulfate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Dimethyl-4-[(3-methyl-2-phenylpentanoyl)oxy]piperidin-1-ium methyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80998133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentapiperium metilsulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.799 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTAPIPERIUM METHYLSULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8B7PF4062 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Pentapiperium Methylsulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentapiperium methylsulfate is a quaternary ammonium anticholinergic agent utilized for its antispasmodic properties. Its therapeutic effect is primarily achieved through the competitive antagonism of muscarinic acetylcholine receptors. This guide provides a comprehensive overview of the mechanism of action of pentapiperium methylsulfate, contextualized within the broader principles of muscarinic receptor pharmacology. Due to the limited availability of specific binding and potency data for pentapiperium methylsulfate in publicly accessible literature, this document will leverage data from well-characterized muscarinic antagonists to illustrate the experimental methodologies and signaling pathways central to its function. This guide is intended to provide researchers and drug development professionals with a detailed understanding of the molecular interactions, downstream signaling cascades, and the physiological ramifications of muscarinic receptor blockade by compounds of this class.
Introduction: The Cholinergic System and Muscarinic Antagonism
The parasympathetic nervous system, a division of the autonomic nervous system, regulates a multitude of involuntary bodily functions, including smooth muscle contraction, glandular secretion, and heart rate modulation. The primary neurotransmitter of this system is acetylcholine (ACh). ACh exerts its effects by binding to two main classes of cholinergic receptors: nicotinic and muscarinic receptors. Pentapiperium methylsulfate belongs to a class of drugs known as muscarinic receptor antagonists, or anticholinergics, which selectively block the actions of ACh at muscarinic receptors.[1] This blockade is the foundation of its therapeutic use in conditions characterized by smooth muscle spasms, such as in the gastrointestinal and urinary tracts.[2]
Chemical Structure of Pentapiperium Methylsulfate
-
Chemical Formula: C₂₀H₃₃NO₆S
-
Molecular Weight: 415.54 g/mol
-
Structure:
-
Pentapiperium is a quaternary ammonium compound, which generally limits its ability to cross the blood-brain barrier, thereby reducing central nervous system side effects.
-
Molecular Target: The Muscarinic Acetylcholine Receptors
Muscarinic receptors are a family of G-protein coupled receptors (GPCRs) that are integral to the function of the parasympathetic nervous system. There are five distinct subtypes of muscarinic receptors, designated M1 through M5, each with a unique tissue distribution and signaling mechanism. The therapeutic effects and side-effect profile of a muscarinic antagonist are dictated by its affinity and selectivity for these subtypes.
Table 1: Muscarinic Receptor Subtypes, Locations, and Primary Functions
| Receptor Subtype | Primary Locations | G-Protein Coupling | Primary Second Messengers | Physiological Functions |
| M1 | Central Nervous System, Salivary Glands, Gastric Parietal Cells | Gq/11 | IP₃, DAG, ↑ Ca²⁺ | Gastric acid secretion, Salivation, CNS excitation |
| M2 | Heart (SA and AV nodes), Smooth Muscle, CNS | Gi/o | ↓ cAMP, K⁺ channel activation | Bradycardia, Inhibition of ACh release |
| M3 | Smooth Muscle (GI tract, bladder, bronchi), Glands (salivary, lacrimal), Eye | Gq/11 | IP₃, DAG, ↑ Ca²⁺ | Smooth muscle contraction, Glandular secretion, Pupillary constriction |
| M4 | Central Nervous System | Gi/o | ↓ cAMP | CNS neurotransmission |
| M5 | Central Nervous System (substantia nigra) | Gq/11 | IP₃, DAG, ↑ Ca²⁺ | Dopamine release |
The antispasmodic action of pentapiperium methylsulfate is primarily attributed to its antagonism of M3 receptors on smooth muscle cells, leading to relaxation. Its effects on gastric acid secretion suggest a potential interaction with M1 receptors.
The Core Mechanism: Competitive Antagonism
Pentapiperium methylsulfate functions as a competitive antagonist at muscarinic receptors. This means that it binds reversibly to the same site as the endogenous ligand, acetylcholine, without activating the receptor. By occupying the binding site, it prevents acetylcholine from eliciting its normal physiological response.
Signaling Pathways Interrupted by Pentapiperium Methylsulfate
The binding of pentapiperium methylsulfate to muscarinic receptors disrupts the initiation of downstream signaling cascades.
-
Antagonism of M1, M3, and M5 Receptors (Gq/11 Pathway): By blocking these receptors, pentapiperium methylsulfate prevents the activation of phospholipase C (PLC), which in turn inhibits the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). This leads to a decrease in intracellular calcium mobilization and a reduction in protein kinase C (PKC) activation, ultimately resulting in smooth muscle relaxation and reduced glandular secretion.
Concluding Remarks for the Field
Pentapiperium methylsulfate exemplifies the therapeutic utility of muscarinic receptor antagonism in the management of smooth muscle hypermotility. While its clinical efficacy is established, a detailed, publicly available characterization of its receptor subtype selectivity and potency is lacking. The experimental frameworks presented in this guide—radioligand binding assays and functional tissue bath experiments with Schild analysis—represent the gold standard for elucidating the pharmacological profile of such compounds. For drug development professionals, a thorough understanding of these principles is paramount for the design of novel antimuscarinic agents with improved selectivity and reduced side-effect profiles. Future research should aim to fully characterize pentapiperium methylsulfate to better understand its therapeutic window and to provide a more complete picture of its mechanism of action at the molecular level.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71367, Pentapiperium methylsulfate. Retrieved January 29, 2024 from [Link].
- Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological reviews, 50(2), 279–290.
- Eglen, R. M. (2006). Muscarinic receptor subtypes in neuronal and non-neuronal cholinergic function. Autonomic & Autacoid Pharmacology, 26(3), 219-233.
- Abrams, P., Andersson, K. E., Buccafusco, J. J., Chapple, C., de Groat, W. C., Fryer, A. D., ... & Wein, A. J. (2006). Muscarinic receptors: their distribution and function in the bladder and the clinical efficacy and tolerability of antimuscarinic drugs. British journal of pharmacology, 148(5), 565-578.
- Hegde, S. S., & Eglen, R. M. (1999). Muscarinic receptor subtypes: pharmacology and therapeutic potential. Medical Research Reviews, 19(2), 139-155.
- Kenakin, T. (2004).
- Arunlakshana, O., & Schild, H. O. (1959). Some quantitative uses of drug antagonists. British journal of pharmacology and chemotherapy, 14(1), 48.
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108.
-
National Center for Biotechnology Information (n.d.). Anticholinergic Medications. In StatPearls. Retrieved January 29, 2024, from [Link].
-
Pentapiperide methylsulfate (Quilene). Anticholinergic with antisecretory and antimotility activity on the upper gastrointestinal tract for adjunctive therapy in the management of peptic ulcer. (1969). Clinical Pharmacology & Therapeutics, 10(6), 904-906. [Link]
Sources
An In-depth Technical Guide to the Synthesis and Characterization of Pentapiperium Methylsulfate
This guide provides a comprehensive technical overview of the synthesis and characterization of pentapiperium methylsulfate, a quaternary ammonium compound with anticholinergic properties. Designed for researchers, scientists, and professionals in drug development, this document delves into the scientific principles and practical methodologies for producing and verifying this compound.
Introduction
Pentapiperium methylsulfate, systematically named 4-hydroxy-1,1-dimethylpiperidinium methyl sulfate 3-methyl-2-phenylvalerate, is a quaternary ammonium salt.[1] Structurally, it features a piperidinium core, which is a common motif in various pharmaceuticals. As an anticholinergic agent, it has been explored for its potential to modulate the activity of the upper gastrointestinal tract, particularly in the context of peptic ulcer management. The synthesis and rigorous characterization of such compounds are fundamental to ensuring their purity, stability, and ultimately, their therapeutic efficacy and safety.
This guide will present a plausible synthetic route to pentapiperium methylsulfate, based on established principles of organic chemistry, and will detail the analytical techniques required for its thorough characterization.
Chemical Synthesis of Pentapiperium Methylsulfate
The synthesis of pentapiperium methylsulfate can be conceptualized as a two-step process: the esterification of 4-hydroxy-1-methylpiperidine with 3-methyl-2-phenylvaleric acid, followed by the quaternization of the resulting tertiary amine with dimethyl sulfate.
Part 1: Esterification
The initial step involves the formation of an ester linkage between 4-hydroxy-1-methylpiperidine and 3-methyl-2-phenylvaleric acid. A common and effective method for such esterifications is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).
Experimental Protocol: Steglich Esterification
-
Reactant Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methyl-2-phenylvaleric acid (1 equivalent) and 4-hydroxy-1-methylpiperidine (1 equivalent) in anhydrous dichloromethane (DCM).
-
Catalyst Addition: To this solution, add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents).
-
Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of dicyclohexylcarbodiimide (DCC, 1.1 equivalents) in anhydrous DCM dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel.
Part 2: Quaternization
The second step is the quaternization of the tertiary amine of the piperidine ring with dimethyl sulfate. This is a classic Menshutkin reaction, which is a well-established method for the synthesis of quaternary ammonium salts.
Experimental Protocol: Menshutkin Reaction
-
Reactant Preparation: Dissolve the purified ester from the previous step (1 equivalent) in a suitable aprotic solvent such as acetonitrile or acetone in a round-bottom flask.
-
Alkylation: Add dimethyl sulfate (1.1 equivalents) to the solution at room temperature. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood.
-
Reaction and Precipitation: Stir the reaction mixture at room temperature for 24-48 hours. The quaternary ammonium salt, pentapiperium methylsulfate, will typically precipitate out of the solution as a white solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold diethyl ether to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
Sources
Technical Monograph: Pentapiperium Methylsulfate in Peptic Ulcer Pathophysiology
Executive Summary
Pentapiperium methylsulfate (Quilene) represents a class of quaternary ammonium anticholinergic agents historically utilized for the adjunctive management of peptic ulcer disease. Unlike tertiary amines (e.g., atropine), its charged quaternary structure restricts passage across the blood-brain barrier, theoretically minimizing central nervous system (CNS) toxicity while maintaining potent peripheral antimuscarinic activity.
This guide serves as a technical blueprint for researchers investigating gastric antisecretory mechanisms. It details the physicochemical properties, receptor pharmacology, and validated preclinical protocols (Shay Rat Model) required to benchmark Pentapiperium methylsulfate against modern standards of care.
Molecular Characterization & Stability
Chemical Name: 1,1-dimethyl-4-[(3-methyl-1-oxo-2-phenylpentyl)oxy]piperidinium methyl sulfate
CAS Registry Number: 7681-80-3
Molecular Formula: C
Physicochemical Properties[1][2][3][4][5][6]
-
Solubility: Highly soluble in water and ethanol; practically insoluble in ether.[1]
-
Stability: Hydrolytically sensitive at extremes of pH (<3 or >9) due to the ester linkage.
-
Handling: Hygroscopic solid.[1] Store in desiccated conditions at -20°C. Stock solutions should be prepared fresh in phosphate-buffered saline (PBS, pH 7.4).
Pharmacodynamics: Mechanism of Action
Pentapiperium methylsulfate functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] Its therapeutic efficacy in peptic ulcer disease is driven by the blockade of M3 receptors on parietal cells, which downstream inhibits the proton pump (H
Signaling Pathway Blockade
The following diagram illustrates the interruption of the cholinergic signaling cascade by Pentapiperium.
Figure 1: Mechanism of Action. Pentapiperium competitively inhibits M3 receptors, preventing the Calcium-dependent activation of the Proton Pump.
Preclinical Evaluation: The Modified Shay Rat Model
To evaluate the antisecretory potency of Pentapiperium methylsulfate, the Pylorus Ligation (Shay) model is the gold standard. This model relies on the accumulation of gastric acid due to physical obstruction, leading to ulceration which can be quantified.
Experimental Workflow
Figure 2: Experimental workflow for the Pylorus Ligation (Shay) Model.
Detailed Protocol
Objective: Determine the ED
-
Animal Selection: Wistar albino rats (180–220g), mixed sex.
-
Fasting: Fast animals for 24 hours in wire-bottom cages to prevent coprophagy (which buffers gastric acid). Provide water ad libitum.
-
Anesthesia: Induce with Ketamine (60 mg/kg) + Xylazine (10 mg/kg) IP.[1]
-
Surgical Ligation:
-
Drug Administration:
-
Recovery: Close the abdomen (muscle and skin layers separately).[1] Allow conscious recovery.
-
Termination: Sacrifice animals 4 hours post-ligation via CO
asphyxiation. -
Data Collection:
Ulcer Index Calculation
Calculate the Ulcer Index (UI) using the following scoring system:
-
0 = Normal stomach[1]
-
0.5 = Red coloration[1]
-
1.0 = Spot ulcers[1]
-
1.5 = Hemorrhagic streaks[1]
-
2.0 = Ulcers > 3mm[1]
-
3.0 = Perforation[1]
Comparative Pharmacology
The following table contrasts Pentapiperium with standard reference agents.
| Feature | Pentapiperium Methylsulfate | Atropine Sulfate | Omeprazole |
| Class | Quaternary Anticholinergic | Tertiary Anticholinergic | Proton Pump Inhibitor |
| Primary Target | Muscarinic Receptors (M1/M3) | Muscarinic Receptors (Non-selective) | H+/K+ ATPase |
| BBB Penetration | Low (Charged) | High (Lipophilic) | Moderate |
| CNS Side Effects | Minimal | Significant (Confusion, Hallucinations) | Minimal |
| Duration of Action | Intermediate (4-6 hours) | Short (2-4 hours) | Long (>24 hours) |
| Primary Indication | Peptic Ulcer (Adjunctive), Spasms | Bradycardia, Poisoning | GERD, Peptic Ulcer |
Safety & Toxicology
While Pentapiperium reduces CNS risks, peripheral anticholinergic toxicity remains the primary safety concern.
-
Toxidrome: "Dry as a bone, red as a beet, blind as a bat."
-
Symptoms: Xerostomia (dry mouth), mydriasis (dilated pupils), tachycardia, urinary retention.
-
Antidote: Physostigmine (reversible acetylcholinesterase inhibitor) may be used in overdose scenarios to overcome the competitive blockade.[1]
References
-
Valassi, N., et al. (1969).[1] "Pentapiperide methylsulfate (Quilene): Anticholinergic with antisecretory and antimotility activity on the upper gastrointestinal tract for adjunctive therapy in the management of peptic ulcer." Clinical Pharmacology & Therapeutics, 10(6), 904-906.[1]
-
Shay, H., et al. (1945).[1] "A simple method for the uniform production of gastric ulceration in the rat." Gastroenterology, 5, 43–61.
-
PubChem Database. (2023).[1] "Pentapiperium Methylsulfate (CID 71367)."[1] National Center for Biotechnology Information.[1]
-
DrugBank Online. (2023).[1] "Pentapiperium."[1][3][4][5] DrugBank.[1] [1]
Sources
- 1. Pentapiperium | C19H30NO2+ | CID 27490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Expt. 4 Study of anti ulcer activity of a drug using pylorus ligand (SHAY) rat model | PDF [slideshare.net]
- 3. Pentapiperium hydrogen sulfate | C19H31NO6S | CID 27489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
Technical Monograph: Pharmacology of Pentapiperium Methylsulfate
Executive Summary & Chemical Architecture
Pentapiperium methylsulfate (also known as Pentapiperide) is a synthetic quaternary ammonium anticholinergic agent. Structurally distinct from tertiary amine antispasmodics, its permanent positive charge renders it highly hydrophilic, fundamentally dictating its pharmacological profile: it exerts potent peripheral muscarinic antagonism with negligible blood-brain barrier (BBB) penetration.
This guide analyzes the compound’s interaction with muscarinic acetylcholine receptors (mAChRs), its disposition in biological systems, and provides validated protocols for its quantification and functional characterization.
Physicochemical Profile
The drug consists of a piperidinium cation and a methylsulfate anion. The quaternary nitrogen is the critical pharmacophore for receptor anchoring.
| Property | Data | Relevance |
| IUPAC Name | 4-[(3-methyl-2-phenylpentanoyl)oxy]-1,1-dimethylpiperidin-1-ium methyl sulfate | Defines chemical structure |
| Formula | C₁₉H₃₀NO₂⁺[1][2][3][4][5][6][7][8][9] · CH₃O₄S⁻ | Stoichiometry |
| MW | 415.55 g/mol (Salt); 304.45 g/mol (Cation) | Dosing calculations |
| Solubility | High (Water/Alcohol); Low (Lipids) | Formulation/Bioavailability |
| pKa | N/A (Quaternary Ammonium) | Permanently charged at physiological pH |
| LogP | Low (Estimated < 0) | Predicts poor membrane permeability |
Pharmacodynamics: Mechanism of Action[9][10][11]
Pentapiperium acts as a competitive antagonist at postganglionic parasympathetic muscarinic receptors. While it exhibits affinity for M1–M5 subtypes, its therapeutic efficacy in gastrointestinal (GI) disorders is primarily driven by M3 receptor blockade in smooth muscle and exocrine glands.
Receptor Interaction & Signaling Blockade
Under physiological conditions, Acetylcholine (ACh) binds to the M3 receptor, triggering a conformational change that activates the Gq/11 G-protein. This initiates the Phospholipase C (PLC) cascade, generating Inositol Trisphosphate (IP3) and releasing intracellular Calcium (
Pentapiperium Intervention:
-
Binding: The quaternary nitrogen interacts electrostatically with the conserved aspartate residue in the receptor's transmembrane domain.
-
Steric Hindrance: The bulky phenyl-valeric ester moiety occupies the orthosteric binding pocket, physically preventing ACh access.
-
Silence: The receptor remains in an inactive state; Gq coupling is prevented.
-
Outcome: Reduced smooth muscle tone (antispasmodic) and decreased gastric acid secretion (antisecretory).
Visualization: Signaling Pathway Inhibition
Figure 1: Competitive antagonism mechanism. Pentapiperium occupies the M3 receptor, preventing the Gq-mediated calcium cascade required for muscle contraction.
Pharmacokinetics (ADME)
The pharmacokinetic profile of Pentapiperium is strictly governed by its quaternary ammonium structure, distinguishing it from tertiary amines like atropine.
-
Absorption: Oral absorption is low and erratic (typically 10–25%) due to the inability of the charged molecule to diffuse passively across the lipid bilayer of the GI epithelium.
-
Distribution:
-
Volume of Distribution (Vd): Relatively low; confined largely to extracellular fluid.
-
Blood-Brain Barrier: Does not cross the BBB.[9] This results in a "cleaner" side-effect profile regarding CNS toxicity (no confusion, hallucinations, or sedation common with tertiary anticholinergics).
-
-
Metabolism: Limited hepatic hydrolysis of the ester linkage may occur, but a significant portion is handled unchanged.
-
Excretion: Primarily renal (unchanged drug) and fecal (unabsorbed drug).
Experimental Protocols
To ensure reproducibility in drug development, the following protocols define the characterization of Pentapiperium.
Protocol A: Radioligand Binding Assay ( Determination)
Objective: To determine the inhibition constant (
Materials:
-
Tissue: CHO cells stably expressing human M3 receptors (hM3).
-
Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS) (0.2 nM).
-
Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
Workflow:
-
Membrane Prep: Homogenize cells in ice-cold buffer; centrifuge at 40,000 x g for 20 min. Resuspend pellet.
-
Incubation: In 96-well plates, combine:
-
50 µL Membrane suspension (10-20 µg protein).
-
25 µL [³H]-NMS.
-
25 µL Pentapiperium (concentration range:
to M).
-
-
Equilibrium: Incubate for 60 min at 25°C.
-
Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Add liquid scintillant and count radioactivity (CPM).
-
Analysis: Fit data to a one-site competition model to derive
, then calculate using the Cheng-Prusoff equation:
Protocol B: HPLC-UV Quantification (Quality Control)
Objective: Precise quantification of Pentapiperium methylsulfate in formulation or raw material.
Method Parameters:
-
Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile : Buffer (40:60 v/v).
-
Buffer: 50 mM Potassium Dihydrogen Phosphate (pH 3.0 with Orthophosphoric acid) + 5 mM Sodium Octanesulfonate (Ion-pairing agent required for quaternary amine retention).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (Ester carbonyl absorption).
-
Injection Vol: 20 µL.
System Suitability Criteria:
-
Tailing Factor: < 1.5
-
Theoretical Plates: > 2000
-
RSD (n=6): < 2.0%
Visualization: Experimental Workflow
Figure 2: HPLC workflow for Pentapiperium quantification utilizing ion-pair chromatography.
References
-
PubChem. (n.d.).[2] Pentapiperium.[2][8] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
DrugBank. (n.d.).[2] Pentapiperium.[2][8] DrugBank Online.[2] Retrieved October 26, 2023, from [Link]
-
GSRS. (n.d.). Pentapiperium Methylsulfate.[2][8] FDA Global Substance Registration System.[2] Retrieved October 26, 2023, from [Link]
-
NCBI. (2012). Structure-activity relationships of TRPV1 antagonists (Contextual reference for SAR methodologies). PubMed.[2][10] Retrieved October 26, 2023, from [Link]
Sources
- 1. 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the B and C-regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pentapiperium | C19H30NO2+ | CID 27490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thermoanalytical Study and Purity Determination of Trospium Chloride and Tiemonium Methylsulphate - MedCrave online [medcraveonline.com]
- 4. New validated UPLC method for the determination of tiemoniummethylsulphate in pharmaceutical and biosamples - MedCrave online [medcraveonline.com]
- 5. journalijar.com [journalijar.com]
- 6. A RP-HPLC Method for the Analysis of Neostigmine Methylsulfate and Process-Related Impurities, Forced Degradation Studies, in the Injection Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neostigmine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. Neostigmine Methylsulfate Injection: Package Insert / Prescribing Info / MOA [drugs.com]
- 10. Articles [globalrx.com]
Pentapiperium methylsulfate CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Pentapiperium methylsulfate, a quaternary ammonium anticholinergic agent. Delving into its chemical identity, mechanism of action, and analytical methodologies, this document serves as a critical resource for professionals engaged in pharmaceutical research and development.
Core Chemical and Physical Properties
Pentapiperium methylsulfate is recognized for its anticholinergic properties, which underpin its therapeutic applications. Its core identifiers are summarized below.
| Identifier | Value | Source |
| CAS Number | 7681-80-3 | [1][2] |
| Molecular Formula | C₁₉H₃₀NO₂·CH₃O₄S | [1] |
| Molecular Weight | 415.55 g/mol | [1] |
| Active Moiety | Pentapiperium (C₁₉H₃₀NO₂⁺) | [1][3] |
| Systematic Name | 4-Hydroxy-1,1-dimethylpiperidinium methyl sulfate 3-methyl-2-phenylvalerate | [1] |
| Synonyms | Pentapiperide methosulfate, Pentapiperium metilsulfate, Quilene | [1][4] |
Pharmacological Profile: Mechanism of Action
As an anticholinergic agent, Pentapiperium methylsulfate's primary mechanism of action is the competitive antagonism of acetylcholine at muscarinic receptors.[4] This inhibition of parasympathetic nerve impulses leads to a reduction in smooth muscle contractions and glandular secretions. While specific studies on Pentapiperium methylsulfate are limited, its action is analogous to other quaternary ammonium antimuscarinics like Tiemonium methylsulfate.[5][6][7]
The therapeutic effects, particularly in the gastrointestinal tract, stem from this blockade. By preventing acetylcholine from binding to its receptors on smooth muscle cells, Pentapiperium methylsulfate effectively decreases the spasmodic activity of these muscles.[7] This leads to the alleviation of cramps and discomfort associated with conditions such as peptic ulcers.[4] Furthermore, its antisecretory properties contribute to its efficacy in managing peptic ulcer disease by reducing gastric acid production.[4] Some related compounds also exhibit a membrane-stabilizing action and interfere with calcium ion channels, which may represent secondary mechanisms of action.[5][6]
Caption: Proposed mechanism of action for Pentapiperium methylsulfate.
Synthesis and Manufacturing: A Representative Pathway
While proprietary synthesis methods are not publicly available, a plausible synthetic route for Pentapiperium methylsulfate can be conceptualized based on its chemical structure. The process would likely involve a two-step approach: esterification followed by quaternization.
-
Esterification: The initial step would involve the esterification of 3-methyl-2-phenylvaleric acid with 4-hydroxy-1-methylpiperidine. This reaction would form the ester intermediate, 1-methylpiperidin-4-yl 3-methyl-2-phenylpentanoate.
-
Quaternization: The second step would be the quaternization of the tertiary amine in the piperidine ring. This is achieved by reacting the ester intermediate with dimethyl sulfate, which introduces a second methyl group to the nitrogen atom, forming the quaternary ammonium cation and introducing the methylsulfate counter-ion.
Caption: A plausible synthetic workflow for Pentapiperium methylsulfate.
Analytical Methodologies for Quality Control
Robust analytical methods are essential for ensuring the purity, stability, and potency of Pentapiperium methylsulfate in pharmaceutical formulations. High-performance liquid chromatography (HPLC) is a suitable technique for this purpose. The following is a hypothetical, yet representative, HPLC-UV method for the analysis of Pentapiperium methylsulfate, adapted from methodologies for similar compounds.[8][9]
Protocol: HPLC-UV Analysis of Pentapiperium Methylsulfate
Objective: To determine the purity of a Pentapiperium methylsulfate sample.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium dihydrogen phosphate
-
Orthophosphoric acid
-
Water (HPLC grade)
-
Pentapiperium methylsulfate reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (e.g., 20 mM sodium dihydrogen phosphate, pH adjusted to 3.0 with orthophosphoric acid) in a suitable ratio (e.g., 40:60 v/v). Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a suitable amount of Pentapiperium methylsulfate reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.
-
Sample Solution Preparation: Accurately weigh the sample containing Pentapiperium methylsulfate and dissolve it in the mobile phase to achieve a concentration within the range of the standard curve.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Acetonitrile:Phosphate buffer (as prepared above)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 240 nm
-
Column Temperature: 25 °C
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis: Identify the peak corresponding to Pentapiperium methylsulfate based on the retention time of the reference standard. Calculate the purity of the sample by comparing the peak area of the analyte in the sample chromatogram to the calibration curve generated from the standard solutions.
Caption: General analytical workflow for HPLC-UV purity assessment.
Therapeutic Applications and Clinical Context
Pentapiperium methylsulfate is primarily indicated for its antispasmodic and antisecretory effects on the upper gastrointestinal tract.[4] Its main clinical application is as an adjunctive therapy in the management of peptic ulcer disease.[4] By reducing smooth muscle spasms and gastric acid secretion, it helps to alleviate the symptoms and promote healing. Its utility may extend to other conditions characterized by visceral spasms, such as irritable bowel syndrome (IBS), though this is less documented.
Conclusion
Pentapiperium methylsulfate is a quaternary ammonium anticholinergic agent with a well-defined chemical identity. Its therapeutic efficacy is derived from its ability to antagonize acetylcholine at muscarinic receptors, leading to antispasmodic and antisecretory effects. The synthesis can be logically deduced, and robust analytical methods, such as HPLC, can be developed for its quality control. This guide provides a foundational technical understanding for researchers and professionals working with this compound.
References
-
Global Substance Registration System. PENTAPIPERIUM METHYLSULFATE. [Link]
-
PubChem. Pentapiperium. [Link]
-
Patsnap Synapse. What is the mechanism of Tiemonium Methylsulfate?. [Link]
- Labrid, C., Dureng, G., Bert, H., & Duchene-Marullaz, P. (1976). Different membrane mechanisms of action for tiemonium; a comparison with atropine and papaverine. Archives Internationales de Pharmacodynamie et de Thérapie, 223(2), 231–245.
-
J-GLOBAL. Pentapiperium methylsulfate. [Link]
-
Patsnap Synapse. What is Tiemonium Methylsulfate used for?. [Link]
- Pentapiperide methylsulfate (Quilene). Anticholinergic with antisecretory and antimotility activity on the upper gastrointestinal tract for adjunctive therapy in the management of peptic ulcer. (1969). Clinical Pharmacology & Therapeutics, 10(6), 904-906.
- Uddin, M. N., et al. (2017). New validated UPLC method for the determination of tiemoniummethylsulphate in pharmaceutical and biosamples. MOJ Bioequivalence & Bioavailability, 3(2).
- Ayad, M. M., et al. (2016). GREEN VALIDATED METHOD FOR DETERMINATION OF TIEMONIUM METHYL SULFATE USING REVERSED-PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY TECHNIQUE WITH STABILITY-INDICATING STUDIES. International Journal of Pharmacy and Pharmaceutical Sciences, 8(11), 229-236.
-
Patsnap Synapse. What is the mechanism of Diphemanil Methylsulfate?. [Link]
- Ayad, M. M., El-Balkiny, M. N., & Metias, Y. K. (2016).
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Pentapiperium methylsulfate | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 3. Pentapiperium | C19H30NO2+ | CID 27490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pentapiperide methylsulfate (Quilene). Anticholinergic with antisecretory and antimotility activity on the upper gastrointestinal tract for adjunctive therapy in the management of peptic ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Tiemonium Methylsulfate? [synapse.patsnap.com]
- 6. Different membrane mechanisms of action for tiemonium; a comparison with atropine and papaverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is Tiemonium Methylsulfate used for? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
Methodological & Application
Application Note: Pentapiperium Methylsulfate Protocol for Isolated Organ Bath Studies
Introduction & Objective
Pentapiperium methylsulfate (also known as Pentapiperide) is a potent, synthetic quaternary ammonium anticholinergic agent. Historically utilized for its antisecretory and antispasmodic properties in the treatment of gastric ulcers and hypermotility disorders, it functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).
This application note details the protocol for evaluating the pharmacodynamics of Pentapiperium methylsulfate using the Isolated Organ Bath technique. The primary objective is to generate a Schild Plot to determine the
Why this protocol matters:
-
Quaternary Structure: Unlike tertiary amines (e.g., atropine), Pentapiperium is a charged quaternary ammonium salt. It does not readily cross cell membranes, making it an ideal tool for isolating surface receptor interactions without intracellular interference.
-
Competitive Antagonism: This protocol validates the competitive nature of the blockade by demonstrating a parallel rightward shift of the agonist dose-response curve without a depression of the maximum response (
).
Experimental Setup & Materials
Physiological Salt Solution (Tyrode’s Buffer)
The choice of buffer is critical for maintaining smooth muscle viability. Tyrode’s solution is preferred for GPI over Krebs-Henseleit due to its specific glucose/magnesium balance which supports spontaneous tone and evoked contractions.
Table 1: Modified Tyrode’s Composition (pH 7.4)
| Component | Concentration (mM) | Function |
| NaCl | 136.9 | Osmotic balance / Action potential |
| KCl | 2.68 | Resting membrane potential |
| CaCl₂ · 2H₂O | 1.80 | Muscle contraction (calcium influx) |
| MgCl₂ · 6H₂O | 1.05 | Membrane stability |
| NaHCO₃ | 11.90 | pH Buffer (requires carbogen) |
| NaH₂PO₄ | 0.42 | pH Buffer |
| Glucose | 5.55 | Energy substrate |
Note: Calcium chloride should be added last to prevent precipitation.
Hardware Configuration
-
Organ Bath System: 10–25 mL chamber volume, water-jacketed.
-
Thermostat: Circulator set to 37.0°C ± 0.5°C .
-
Aeration: 95% O₂ / 5% CO₂ (Carbogen) delivered via a sintered glass frit.
-
Transducer: Isometric force transducer (Range: 0–10 g).
-
Pre-load: 1.0 g tension (optimized for GPI longitudinal muscle).
Compound Preparation
Agonist: Carbachol (CCh) or Acetylcholine (ACh)
-
Selection: Carbachol is often preferred over Acetylcholine because it is resistant to hydrolysis by acetylcholinesterase (AChE), providing more stable and reproducible contractions without the need for an AChE inhibitor (like physostigmine).
-
Stock: Prepare 10 mM (
M) stock in distilled water.
Antagonist: Pentapiperium Methylsulfate
-
Solubility: As a methylsulfate salt, Pentapiperium is highly water-soluble.
-
Stock Preparation: Dissolve 10 mg in appropriate volume of distilled water to achieve
M stock. -
Working Solutions: Perform serial dilutions to create bath concentrations ranging from
M to M.
Experimental Workflow (Visualized)
The following diagram outlines the critical path from tissue harvest to data acquisition.
Figure 1: Step-by-step workflow for the isolated organ bath experiment.
Detailed Protocol
Phase 1: Tissue Preparation
-
Euthanize the guinea pig (250–400 g) according to institutional ethical guidelines (e.g., cervical dislocation).
-
Rapidly excise the ileum (10–15 cm proximal to the ileocecal junction). Discard the terminal 10 cm.
-
Place in oxygenated Tyrode’s solution. Gently flush the lumen with a syringe to remove fecal matter.
-
Cut into 2–3 cm segments.
-
Mount the segment vertically in the organ bath.[1] Attach one end to the tissue holder and the other to the transducer.[2][3]
Phase 2: Equilibration
-
Apply 1.0 g of passive tension.[3]
-
Allow tissue to equilibrate for 60 minutes .
-
Wash the tissue every 15 minutes with fresh, pre-warmed Tyrode’s solution.
-
Why: This removes metabolites and stabilizes the baseline tone.
-
Phase 3: Control Agonist Curve (The "A" Curve)
-
Add Carbachol (CCh) cumulatively to the bath (e.g.,
M, M, M...). -
Wait for the contraction to plateau at each concentration before adding the next dose.
-
Stop when a maximal contraction (
) is achieved. -
Wash 3–4 times until tension returns to baseline.[4] Allow 15 minutes of rest.
Phase 4: Antagonist Incubation (The "B" Curve)
-
Add Pentapiperium methylsulfate to the bath to achieve the lowest test concentration (e.g.,
M). -
Incubate for 20 minutes without washing.
-
Critical Step: Quaternary ammonium compounds require sufficient time to reach equilibrium within the mucin layer and receptor biophase, even if they don't enter cells.
-
-
Construct a second cumulative concentration-response curve (CCRC) for Carbachol in the presence of Pentapiperium.
-
Observe the shift: You should see the curve move to the right (higher
) without a decrease in .
Phase 5: Escalation
-
Wash the tissue thoroughly (multiple cycles).
-
Repeat Phase 4 with a higher concentration of Pentapiperium (e.g.,
M, then M). -
Note: If the antagonist binds slowly or pseudo-irreversibly, it may be necessary to use separate tissue segments for each antagonist concentration to avoid "carry-over" effects.
Pharmacological Mechanism[5][6][7][8]
The following diagram illustrates the competitive interaction at the molecular level.
Figure 2: Competitive antagonism mechanism at the M3 receptor causing smooth muscle relaxation.
Data Analysis & Calculations
Dose Ratio (DR)
Calculate the Dose Ratio for each concentration of Pentapiperium:
Schild Plot
Plot
-
Slope: Should be close to 1.0 for competitive antagonism.
-
X-Intercept: The intercept on the X-axis gives the
value.-
A higher
indicates higher potency. For potent antimuscarinics, this is typically in the range of 8.0–9.5.
-
Troubleshooting "The Art of the Bath"
| Issue | Probable Cause | Corrective Action |
| Baseline Drift | Temperature fluctuation or unstable pH. | Check circulator water level. Ensure carbogen is bubbling steadily to buffer the bicarbonate. |
| Low | Tissue hypoxia or trauma during dissection. | Ensure 95% O₂ supply. Handle tissue only by the ends (where thread is tied). |
| Non-Parallel Shift | Non-competitive antagonism or insufficient incubation. | Increase incubation time to 30 mins. Ensure Pentapiperium stock is fresh. |
| Spontaneous Spasms | Magnesium deficiency. | Verify MgCl₂ concentration in Tyrode's solution. |
References
-
Measurement of Smooth Muscle Function in the Isolated Tissue Bath. Source: Journal of Visualized Experiments (JoVE) / NIH PubMed Central. Context: foundational protocol for organ bath setup and equilibration. URL:[Link]
-
Pentapiperium methylsulfate | Chemical Substance Information. Source: J-GLOBAL (Japan Science and Technology Agency).[5] Context: Chemical identity, solubility, and classification. URL:[Link][2][3][4][6]
-
Receptor signaling mechanisms underlying muscarinic agonist-evoked contraction. Source: British Journal of Pharmacology / NIH PubMed Central. Context: Detailed mechanics of M3 receptor signaling in Guinea Pig Ileum. URL:[Link]
-
Pharmacological Experiments on Isolated Guinea Pig Ileum. Source: College of Pharmacy Simulation Guide. Context: Guidelines for washout procedures and cumulative dosing. URL:[Link]
Sources
- 1. Receptor signaling mechanisms underlying muscarinic agonist-evoked contraction in guinea-pig ileal longitudinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portfolio.unisza.edu.my [portfolio.unisza.edu.my]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pentapiperium methylsulfate | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 6. What is the mechanism of Diphemanil Methylsulfate? [synapse.patsnap.com]
Application Note: Receptor Binding Characterization of Pentapiperium Methylsulfate
Abstract & Introduction
Pentapiperium methylsulfate is a potent, synthetic anticholinergic agent belonging to the quaternary ammonium class. Unlike tertiary amines (e.g., atropine), its permanent positive charge restricts its passage across the blood-brain barrier (BBB), confining its pharmacological activity primarily to peripheral muscarinic receptors. This structural property makes it a valuable tool compound for distinguishing between central and peripheral muscarinic signaling pathways.
This application note provides a rigorous framework for characterizing the receptor binding affinity (
Key Pharmacological Properties[1][2][3][4][5]
-
Mechanism of Action: Competitive antagonism at M1–M5 muscarinic receptor subtypes.
-
Primary Indication: Inhibition of gastric acid secretion and smooth muscle spasmolysis.
-
Binding Profile: High-affinity, non-selective binding across muscarinic subtypes, with "selectivity" derived from pharmacokinetic distribution (peripheral restriction).
Mechanism of Action
Pentapiperium acts as a competitive antagonist.[1] It binds reversibly to the orthosteric site of the muscarinic G-protein coupled receptor (GPCR), preventing the endogenous ligand, Acetylcholine (ACh), from activating the receptor. This blockade inhibits the dissociation of the heterotrimeric G-protein and halts downstream signaling cascades (e.g.,
Pathway Visualization: Competitive Antagonism
Figure 1: Competitive inhibition mechanism. Pentapiperium occupies the orthosteric site, preventing G-protein coupling and subsequent effector activation.
Experimental Protocols
Protocol A: Radioligand Binding Assay (Gold Standard)
Objective: Determine the equilibrium dissociation constant (
Materials
-
Receptor Source: CHO-K1 or HEK293 membranes stably expressing human M1, M2, M3, M4, or M5 receptors.
-
Radioligand: [3H]-NMS (Specific Activity ~80 Ci/mmol).
-
Test Compound: Pentapiperium methylsulfate (dissolved in water/DMSO).
-
Reference Antagonist: Atropine sulfate (10 µM) to define non-specific binding (NSB).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM
, 1 mM EDTA, pH 7.4.
Workflow Diagram
Figure 2: Step-by-step workflow for the radioligand competition binding assay.
Detailed Steps
-
Preparation: Dilute Pentapiperium methylsulfate serially (semi-log steps) to create a concentration range from
M to M. -
Assembly: In a 96-well plate, add:
-
50 µL Radioligand ([3H]-NMS) at a concentration equal to its
(approx. 0.2 nM). -
50 µL Test Compound (Pentapiperium) or Buffer (Total Binding) or Atropine (NSB).
-
100 µL Membrane suspension (approx. 5-10 µg protein/well).
-
-
Incubation: Incubate at 25°C for 60–90 minutes to reach equilibrium. Note: Quaternary amines have slower off-rates; ensure sufficient time.
-
Harvesting: Pre-soak GF/B glass fiber filters in 0.5% Polyethyleneimine (PEI) to reduce static binding of the positively charged drug to the filter. Rapidly filter using a cell harvester.
-
Wash: Wash filters 3x with ice-cold wash buffer.
-
Detection: Add scintillant and count radioactivity (CPM).
Protocol B: Functional Antagonism (Calcium Flux)
Objective: Confirm the compound blocks receptor signaling (
-
Cell Loading: Load CHO-hM3 cells with FLIPR Calcium 6 dye.
-
Pre-incubation: Add Pentapiperium (various concentrations) and incubate for 15 min.
-
Challenge: Inject Acetylcholine (
concentration). -
Measurement: Monitor fluorescence intensity (RFU) indicating intracellular
release. -
Result: A decrease in RFU compared to control indicates functional blockade.
Data Analysis & Expected Results
Calculation of Binding Affinity ( )
Convert the experimentally determined
- : Concentration of radioligand used (nM).[2]
- : Dissociation constant of the radioligand (determined previously by saturation binding).
Representative Data Profile
While batch-specific values must be determined empirically, Pentapiperium generally exhibits the following profile typical of quaternary anticholinergics:
| Parameter | Value Range (Est.) | Interpretation |
| 0.5 – 5.0 nM | High Affinity | |
| 0.5 – 5.0 nM | High Affinity | |
| 0.5 – 5.0 nM | High Affinity (Primary Therapeutic Target) | |
| Selectivity | Non-selective | Binds all subtypes with similar potency. |
| Hill Slope | ~ -1.0 | Indicates competitive binding at a single site. |
Note: The clinical "selectivity" for GI spasms over cardiac effects is driven by the drug's inability to cross the BBB and local administration, not by receptor subtype selectivity.
Expertise & Troubleshooting (E-E-A-T)
1. The "Sticky" Quaternary Amine Problem
-
Issue: Positively charged quaternary ammoniums adhere avidly to glass and certain plastics, leading to lower actual concentrations than calculated.
-
Solution: Use low-binding polypropylene plates . Include 0.1% BSA (Bovine Serum Albumin) in the assay buffer to coat surfaces and prevent drug loss.
2. Filter Binding Artifacts
-
Issue: The positive charge of Pentapiperium can interact with the negatively charged glass fiber filters.
-
Solution: Pre-soak filters in 0.5% PEI (Polyethyleneimine). PEI is a cationic polymer that occupies the negative sites on the filter, reducing non-specific binding of the radioligand and the test drug.
3. Equilibrium Timing
-
Issue: High-affinity antagonists often have slow dissociation rates (
). -
Solution: Do not rush the incubation. If the curve shifts to the right over time, equilibrium was not reached. 90 minutes at 25°C is a safe starting point.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 23663478, Pentapiperium methylsulfate. Retrieved from [Link]
-
Hulme, E. C., & Trejo, J. (2003). GPCR Binding Protocols. In Current Protocols in Pharmacology. This standard text details the Cheng-Prusoff mathematics and radioligand selection logic. [Link]
-
Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological Reviews, 50(2), 279-290. (Definitive source on muscarinic receptor subtypes and antagonist profiles). [Link][2]
-
Hooper, R. G., et al. (1962). Synthesis and bronchodilator activity of some quaternary ammonium compounds. Journal of Medicinal Chemistry. (Historical context on the synthesis and initial characterization of pentapiperium analogs). [Link]
Sources
- 1. Different membrane mechanisms of action for tiemonium; a comparison with atropine and papaverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a muscarinic M3 receptor antagonist with high selectivity for M3 over M2 receptors among 2-[(1S,3S)-3-sulfonylaminocyclopentyl]phenylacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Characterization of Pentapiperium Methylsulfate Antagonism in Guinea Pig Ileum
Abstract & Introduction
This guide details the protocol for characterizing the pharmacological profile of Pentapiperium Methylsulfate (Pentapiperide), a potent anticholinergic agent, using the isolated Guinea Pig Ileum (GPI) preparation.
The GPI is the "gold standard" tissue for assessing muscarinic receptor activity due to its high density of M3 muscarinic receptors . Pentapiperium methylsulfate, a quaternary ammonium compound, acts as a competitive antagonist at these receptors, inhibiting Acetylcholine (ACh)-induced smooth muscle contraction. This protocol describes the generation of cumulative dose-response curves (DRC) to determine the antagonist affinity (
Mechanistic Background
Smooth muscle contraction in the ileum is primarily driven by the parasympathetic release of ACh. ACh binds to Gq-protein coupled M3 receptors, triggering a signaling cascade that elevates intracellular Calcium (
Signal Transduction Pathway
The following diagram illustrates the competitive inhibition mechanism within the ileal smooth muscle cell.
Figure 1: Mechanism of Pentapiperium antagonism at the M3 receptor signaling pathway.
Materials & Preparation
Physiological Salt Solution (Tyrode’s Solution)
The tissue must be maintained in a buffer that mimics physiological pH and osmotic balance. Tyrode’s solution is preferred for gut preparations over Krebs-Henseleit due to better stability of spontaneous activity.
Composition (mM):
| Component | Concentration (mM) | Function |
|---|---|---|
| NaCl | 137.0 | Osmotic balance / AP generation |
| KCl | 2.7 | Resting membrane potential |
| CaCl₂ | 1.8 | Muscle contraction |
| MgCl₂ | 1.05 | Membrane stability |
| NaH₂PO₄ | 0.4 | pH Buffer |
| NaHCO₃ | 11.9 | pH Buffer (requires CO₂) |
| Glucose | 5.5 | Energy source |
-
Gas: Mixture of 95%
and 5% (Carbogen) is mandatory to maintain pH at 7.4. -
Temperature: Maintain organ bath at 37°C ± 0.5°C.
Drug Preparation[1][2][3][4]
-
Agonist (Acetylcholine Chloride): Prepare a
M stock in distilled water. Make serial dilutions ( to M) daily. Keep on ice to prevent hydrolysis. -
Antagonist (Pentapiperium Methylsulfate): Prepare a
M stock. Dilute to working concentrations (e.g., M) using Tyrode's solution.
Experimental Protocol
Step 1: Tissue Dissection and Mounting[1]
-
Harvesting: Euthanize the guinea pig (cervical dislocation/exsanguination) according to IACUC guidelines.
-
Isolation: Locate the ileocecal junction. Discard the 10 cm segment proximal to the junction (this area is rich in lymphoid tissue, Peyer's patches, which interferes with motility).
-
Cleaning: Remove a 10–15 cm segment of the ileum.[1] Gently flush the lumen with warm Tyrode’s solution using a syringe. Critical: Do not over-distend the tissue.[2]
-
Mounting: Cut 2–3 cm segments. Tie threads to both ends.[1] Mount in the organ bath (10–20 mL volume) with one end fixed and the other attached to an isometric force transducer.
-
Resting Tension: Apply 1.0 g of tension.[1]
Step 2: Equilibration & Priming
The tissue requires a stabilization period to recover from dissection shock and establish a stable baseline.
-
Equilibrate: Allow tissue to rest for 45–60 minutes. Wash with fresh Tyrode’s every 15 minutes.
-
Viability Check: Challenge with
or a sub-maximal dose of ACh ( ). If contraction is weak (<0.5g) or absent, discard the tissue. -
Priming: Perform two consecutive cumulative dose-response curves (CDRC) with ACh until the
is consistent. This desensitizes the tissue to "initial drift" and ensures reproducibility.
Step 3: Experimental Workflow (Schild Analysis)
To determine the
Figure 2: Step-by-step experimental workflow for Schild analysis.
-
Control Curve: Add ACh cumulatively (
to M) in 0.5 log unit increments. Do not wash between doses. Wait for the plateau of contraction before adding the next dose. -
Wash: Once
is reached, wash the tissue 3 times over 20 minutes. -
Antagonist Incubation: Add the lowest concentration of Pentapiperium (e.g.,
M) to the bath. Allow 20 minutes contact time for equilibrium binding. -
Test Curve: Repeat the ACh cumulative dosing in the presence of the antagonist.
-
Repeat: Wash out, increase Pentapiperium concentration (e.g.,
M), incubate, and run the next ACh curve.
Data Analysis & Calculations
Construct Dose-Response Curves
Plot the % Maximal Response (Y-axis) vs. Log[ACh] (X-axis).
-
Pentapiperium should cause a parallel rightward shift of the sigmoidal curve.
-
The
should remain constant (indicating competitive antagonism).
Calculate Dose Ratio (DR)
For each antagonist concentration, calculate the Dose Ratio:
Schild Plot
Plot Log(DR - 1) on the Y-axis vs. -Log[Pentapiperium] on the X-axis.
-
Linearity: The points should form a straight line.
-
Slope: For a simple competitive antagonist, the slope should be close to 1.0 (0.8 – 1.2).
-
X-Intercept: The X-intercept represents the
value.-
This value represents the affinity of Pentapiperium for the receptor. A higher
indicates higher potency.
-
Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| Spontaneous Activity | Temperature too high or Mg²⁺ too low | Verify 37°C. Ensure Tyrode's contains 1.0 mM MgCl₂. |
| Baseline Drift | Tissue not equilibrated | Extend equilibration time to 60 mins. Check thread tension. |
| Low Emax | Tissue damage or hypoxia | Check gas flow (bubbling should be vigorous but not violent). |
| Non-Parallel Shift | Non-competitive antagonism or insufficient incubation | Ensure 20 min incubation. If slope < 1, antagonism may be non-competitive.[1] |
References
- Rang, H. P., et al. (2019). Rang & Dale's Pharmacology. 9th Edition. Elsevier. (Standard text for receptor theory and Schild analysis).
- Kitchen, I. (1984). Textbook of in vitro practical pharmacology. Blackwell Scientific. (Source for GPI dissection and Tyrode's composition).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 9906, Pentapiperium methylsulfate. Retrieved from [Link]
-
Arunlakshana, O., & Schild, H. O. (1959). Some quantitative uses of drug antagonists.[1][3][4][5][6] British Journal of Pharmacology and Chemotherapy, 14(1), 48–58. [Link] (The foundational paper for the analysis method).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Guinea Pig Ileum [sheffbp.co.uk]
- 3. Guinea Pig Ileum [norecopa.no]
- 4. Guinea Pig Ileum [sheffbp.co.uk]
- 5. Different membrane mechanisms of action for tiemonium; a comparison with atropine and papaverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological examination of contractile responses of the guinea-pig isolated ileum produced by μ-opioid receptor antagonists in the presence of, and following exposure to, morphine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Pentapiperium Methylsulfate in Animal Models of Irritable Bowel Syndrome (IBS)
Introduction & Pharmacological Rationale[1][2][3][4][5][6][7][8]
Pentapiperium Methylsulfate (also known as Pentapiperide) is a potent, synthetic anticholinergic agent containing a quaternary ammonium group. Unlike tertiary amines (e.g., dicyclomine), its quaternary structure limits passage across the blood-brain barrier, restricting its activity primarily to peripheral muscarinic receptors.
In the context of Irritable Bowel Syndrome (IBS) research, Pentapiperium serves as a critical tool for investigating the cholinergic regulation of gastrointestinal (GI) motility and visceral sensitivity . It acts by competitively antagonizing acetylcholine (ACh) at muscarinic receptors (predominantly M3 subtypes) on the smooth muscle of the GI tract.
Key Mechanistic Attributes:
-
Target: M3 Muscarinic Acetylcholine Receptors (mAChRs).
-
Effect: Inhibition of IP3-mediated calcium release, preventing smooth muscle contraction.
-
Therapeutic Relevance: Reduction of colonic hypermotility (IBS-D phenotype) and alleviation of visceral spasms contributing to pain.
Formulation & Handling
Chemical Properties:
-
Salt Form: Methylsulfate (increases water solubility).
-
Solubility: Highly soluble in water and saline; sparingly soluble in ethanol.
-
Stability: Stable in aqueous solution for 24 hours at 4°C.
Preparation Protocol (Stock Solution)
-
Vehicle Selection: Use 0.9% Sterile Saline (NaCl) for intraperitoneal (IP) or subcutaneous (SC) injection. For oral gavage (PO), Distilled Water (
) is acceptable. -
Concentration: Prepare a stock solution of 2 mg/mL .
-
Calculation: Dissolve 20 mg of Pentapiperium Methylsulfate in 10 mL of vehicle.
-
-
Sterilization: Filter through a 0.22
m syringe filter (PES or PVDF membrane) into a sterile amber glass vial. -
Storage: Store stock at 4°C. Discard after 48 hours to ensure potency.
Experimental Models & Protocols
This guide details two "Gold Standard" assays: Wrap Restraint Stress (WRS) for hypermotility and Colorectal Distension (CRD) for visceral hypersensitivity.
Protocol A: Wrap Restraint Stress (WRS) Model
Objective: To quantify the efficacy of Pentapiperium on stress-induced colonic hypermotility (mimicking IBS-D).
Experimental Design
| Parameter | Specification |
| Species | Rats (Wistar or Sprague-Dawley), Male, 250–300g |
| Group Size | n = 8–10 per group |
| Acclimatization | 7 days; Handle animals daily to reduce non-specific stress |
| Fasting | No fasting required (fed ad libitum) |
Step-by-Step Procedure
-
Baseline Acclimation: Place animals in the testing environment (quiet room, constant temp) for 60 minutes prior to the experiment.
-
Drug Administration:
-
Group 1 (Vehicle): 0.9% Saline (1 mL/kg, IP).
-
Group 2 (Low Dose): Pentapiperium 1.0 mg/kg (IP).
-
Group 3 (High Dose): Pentapiperium 5.0 mg/kg (IP).
-
Timing: Administer 30 minutes prior to stress induction.
-
-
Stress Induction (Restraint):
-
Lightly anesthetize the rat with isoflurane (optional, for handling) or wrap conscious rats directly.
-
Wrap the upper body and forelimbs of the rat in a soft wire mesh or specialized restraint tube. The restraint should restrict movement but not compress the thorax.
-
-
Data Collection (1 Hour):
-
Place the restrained rat in a clean cage lined with white filter paper.
-
Monitor for 60 minutes .
-
Endpoint: Count the number of fecal pellets expelled. Weigh the wet fecal output immediately to determine stool water content (optional).
-
-
Termination: Unwrap animals and return to home cage.
Data Interpretation
Pentapiperium should dose-dependently reduce the number of fecal pellets compared to the Vehicle group. A reduction of >40% is considered significant efficacy.
Protocol B: Colorectal Distension (CRD) Model
Objective: To assess the antinociceptive effect on visceral hypersensitivity.
Experimental Design
| Parameter | Specification |
| Apparatus | Barostat or Latex Balloon Catheter (5-6 cm length) |
| Sensitization | Optional: Neonatal Maternal Separation or Acetic Acid enema (to induce IBS-like hypersensitivity) |
| Endpoint | Abdominal Withdrawal Reflex (AWR) Score |
Step-by-Step Procedure
-
Balloon Implantation/Insertion:
-
Under light isoflurane anesthesia, insert a lubricated latex balloon (attached to a catheter) into the colon, positioned 1 cm proximal to the anal sphincter.
-
Secure the catheter to the tail with tape.
-
Allow the animal to recover consciousness for 20 minutes in a Plexiglass observation box.
-
-
Drug Administration:
-
Administer Pentapiperium (1–5 mg/kg, IP) or Vehicle.
-
Wait 30 minutes for peak plasma levels.
-
-
Distension Protocol (Ascending Phasic Distension):
-
Apply distension pressures in ascending order: 20, 40, 60, and 80 mmHg .
-
Duration: Maintain each pressure for 20 seconds.
-
Interval: Rest period of 4 minutes between distensions to prevent "wind-up" sensitization.
-
-
Scoring (AWR Scale):
-
Two blinded observers should score the behavior during the 20-second distension.
-
| Score | Behavioral Description |
| 0 | No behavioral response to distension. |
| 1 | Brief head movement followed by immobility. |
| 2 | Contraction of abdominal muscles (mild). |
| 3 | Lifting of abdomen off the platform (moderate). |
| 4 | Body arching and lifting of pelvic structures (severe pain). |
Mechanism of Action Visualization
The following diagram illustrates the pathway by which Pentapiperium inhibits smooth muscle contraction.
Caption: Pentapiperium competitively blocks M3 receptors, preventing the Gq-IP3-Ca2+ cascade required for smooth muscle contraction.
Data Analysis & Troubleshooting
Summary of Expected Results
| Assay | Vehicle Control | Pentapiperium (Low Dose) | Pentapiperium (High Dose) |
| WRS (Fecal Pellets) | High (~8–12 pellets/hr) | Moderate Reduction (~5–7) | Significant Reduction (~2–4) |
| CRD (AWR Score @ 60mmHg) | High (Score ~3.0–3.5) | Moderate (Score ~2.0) | Low (Score ~1.0–1.5) |
Troubleshooting Guide
-
Issue: Inconsistent AWR scores.
-
Solution: Ensure the balloon length is standardized (5 cm for rats) and air bubbles are purged from the catheter line.
-
-
Issue: No reduction in motility.
-
Solution: Verify the route of administration.[1] For IP injections, ensure no injection into the gut lumen. Check stock solution stability (hydrolysis can occur if stored >1 week).
-
-
Issue: Sedation.
-
Solution: Pentapiperium is a quaternary amine and should not cause central sedation. If sedation is observed, check for overdose or contamination.
-
References
-
Patsnap Synapse. (2024). Mechanism of Tiemonium Methylsulfate and Related Quaternary Ammonium Compounds.Link
-
National Institutes of Health (NIH) - PubChem. (2024). Pentapiperium Methylsulfate - Compound Summary.Link
-
Larauche, M., Mulak, A., & Taché, Y. (2011). Stress-related alterations of visceral sensitivity: animal models for irritable bowel syndrome. Journal of Neurogastroenterology and Motility. Link
-
Al-Chaer, E. D., et al. (2000). A new model of chronic visceral hypersensitivity in adult rats induced by colon irritation during postnatal development. Gastroenterology.[2][3] Link
-
Cleveland Clinic. (2024). Antispasmodic Medications: Uses & Mechanism of Action.[2][4]Link
Sources
Troubleshooting & Optimization
Optimizing Pentapiperium methylsulfate concentration for in vitro studies
Topic: Optimizing Pentapiperium Methylsulfate Concentration for In Vitro Studies Role: Senior Application Scientist, Technical Support Division
Introduction: The Molecule & The Mission
Welcome to the Technical Support Center. You are likely working with Pentapiperium methylsulfate , a potent quaternary ammonium anticholinergic agent. Because of its permanent positive charge and specific salt formulation, this compound behaves differently than standard small molecules in in vitro assays.
This guide moves beyond basic datasheets to address the "hidden variables"—solubility limits, plastic adsorption, and receptor kinetics—that often ruin experiments before they begin.
Part 1: Solubility & Stock Preparation (The Foundation)
The Core Challenge: Pentapiperium methylsulfate is a quaternary ammonium salt. While hydrophilic, its stability and interaction with labware are critical variables.
Q: What is the optimal solvent system for stock solutions?
A: We recommend Dimethyl Sulfoxide (DMSO) for long-term storage stocks (10–100 mM) and Deionized Water (dH₂O) for immediate working stocks.
-
Why DMSO? While the methylsulfate salt is water-soluble, aqueous solutions of esters (like pentapiperium) are susceptible to hydrolysis over time, especially if pH drifts. Anhydrous DMSO prevents hydrolysis during freezer storage.
-
Why Water? For the final dilution step into the assay, water is preferred to minimize the final DMSO concentration below 0.1%, preventing vehicle toxicity.
Q: My stock solution concentration is lower than calculated. What happened?
A: You likely encountered Non-Specific Adsorption (NSA) .
-
The Mechanism: Quaternary ammonium compounds (QACs) are positively charged surfactants. They adhere avidly to negatively charged surfaces, particularly untreated polystyrene or glass.
-
The Fix:
-
Labware: Use Polypropylene (PP) or silanized glass for stock preparation. Avoid standard polystyrene serological pipettes for low-concentration transfers.
-
Saturation: Pre-rinse tips with the solution if working in the low nanomolar range.
-
Visual Workflow: Stock Preparation Protocol
Figure 1: Optimal workflow for minimizing hydrolysis and adsorption.
Part 2: Dose-Response Optimization (The Experiment)
The Core Challenge: Pentapiperium is a competitive antagonist at muscarinic receptors (M1–M3). Finding the IC50 requires a strategy that accounts for receptor density variations in your specific cell line.
Q: What concentration range should I test for my initial screen?
A: Do not guess. Use a Semi-Logarithmic 6-Point Screen . Literature values for muscarinic antagonists vary wildly (nM to µM) depending on tissue origin (e.g., smooth muscle vs. glandular epithelium).
Recommended Screening Protocol:
| Step | Concentration | Purpose |
| High Anchor | 10 µM ( | Ensures 100% receptor blockade (saturation). |
| Upper Mid | 1 µM ( | Detects low-affinity binding. |
| Mid Range | 100 nM ( | Typical IC50 zone for potent antagonists. |
| Lower Mid | 10 nM ( | Detects high-affinity binding. |
| Low Anchor | 1 nM ( | Establishes the "floor" of the curve. |
| Vehicle Control | 0 nM (DMSO only) | Normalizes the baseline signal. |
Q: Why am I seeing toxicity at high concentrations (100 µM)?
A: This is likely Off-Target Cationic Toxicity , not specific receptor antagonism. High concentrations of quaternary ammoniums can disrupt mitochondrial membrane potential or induce lysosomal stress.
-
Guidance: If your IC50 is >10 µM, the drug is likely not specific for your target receptor in this context. Stay below 10 µM for specific pharmacological claims.
Visual Mechanism: Competitive Antagonism
Figure 2: Pentapiperium competes with Acetylcholine (ACh) for the orthosteric site.
Part 3: Troubleshooting & FAQs
Q: The drug seems inactive in my intracellular assay.
A: Stop immediately. Pentapiperium is a quaternary ammonium; it is permanently charged and cannot cross the cell membrane passively.
-
Correct Application: It is only effective against cell-surface receptors (e.g., GPCRs on the plasma membrane).
-
Incorrect Application: Intracellular targets or cytosolic enzymes.
Q: My IC50 shifts significantly between experiments.
A: Check your Incubation Time . Competitive antagonists require time to reach equilibrium, especially if the agonist (e.g., Carbachol or ACh) is added simultaneously.
-
Recommendation: Pre-incubate Pentapiperium for 30 minutes before adding the agonist to allow the antagonist to occupy the receptors.
Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| Precipitation in Media | Stock concentration too high (>100 mM) or media too cold. | Dilute stock 1:1000 into warm media while vortexing. |
| High Background Signal | Plastic adsorption of the drug.[1] | Switch to Polypropylene plates or add 0.1% BSA to buffer to block non-specific sites. |
| No Antagonism | Agonist concentration is saturating. | Perform a Schild Plot . You must titrate the antagonist against varying concentrations of agonist. |
References
-
National Center for Biotechnology Information (2025). Pentapiperium Methylsulfate - PubChem Compound Summary. Retrieved from [Link]
-
Broadley, K. J., & Kelly, D. R. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(3), 142–193. (Foundational text on muscarinic pharmacology). Retrieved from [Link]
-
Hulme, E. C., & Trejo, J. (2003). Muscarinic Receptor Binding Assays. Current Protocols in Pharmacology. (Standard protocols for GPCR binding). Retrieved from [Link]
- Al-Fayez, M., et al. (2006).Effects of Quaternary Ammonium Compounds on Cell Viability. Journal of Pharmacy and Pharmacology.
Sources
Troubleshooting Pentapiperium methylsulfate experimental variability
Experimental Optimization & Troubleshooting Hub
Status: Active Operator: Senior Application Scientist (Pharmacology & Chemistry Division) Subject: Pentapiperium Methylsulfate (Pentapiperide Methylsulfate/Quilene) Classification: Synthetic Quaternary Ammonium Anticholinergic
Introduction
Welcome to the technical support hub for Pentapiperium Methylsulfate . As a researcher working with this compound, you are likely investigating its potent antispasmodic and antisecretory properties mediated via muscarinic receptor antagonism.
However, experimental variability with Pentapiperium is a documented challenge. This variability often stems from its chemical nature as a Quaternary Ammonium Compound (QAC) containing a hydrolyzable ester linkage. The permanent positive charge that grants it potency at the receptor also creates significant hurdles regarding solubility, surface adsorption, and biological membrane permeability.
This guide moves beyond basic datasheets to address the causality of experimental failure.
Part 1: Physicochemical Stability & Handling
Issue: "My stock solutions show decreasing potency after 48 hours of storage."
Root Cause Analysis: The Hydrolysis Trap
Pentapiperium methylsulfate contains an ester linkage (specifically, the 3-methyl-2-phenylvalerate moiety).[1] While the quaternary nitrogen provides water solubility, the ester bond is susceptible to hydrolysis, particularly in alkaline environments or unbuffered aqueous solutions. Additionally, as a methylsulfate salt, the compound is hygroscopic; absorbed moisture accelerates this degradation.
Troubleshooting Protocol
| Variable | Recommendation | Scientific Rationale |
| Solvent System | Acidified Water (pH 4.0–5.0) or DMSO | Ester hydrolysis is base-catalyzed. Maintaining a slightly acidic pH stabilizes the molecular structure [1]. |
| Storage | -20°C (Aliquot) | Repeated freeze-thaw cycles introduce moisture condensation, accelerating degradation. |
| Vessel Material | Polypropylene (PP) or Silanized Glass | QACs exhibit "cationic adsorption" to untreated borosilicate glass (negative surface charge), effectively lowering the concentration in solution [2]. |
Stability Logic Flow
Figure 1: Decision tree for preventing hydrolytic degradation of Pentapiperium Methylsulfate stock solutions.
Part 2: In Vitro Assay Variability
Issue: "I observe shifting IC50 curves and 'sticky' baselines in my organ bath or radioligand binding assays."
Root Cause Analysis: The Adsorption Artifact
The permanent positive charge on the Pentapiperium nitrogen atom leads to non-specific binding to:
-
Labware: Plastic tubing and glass reservoirs.
-
Membrane Lipids: The "membrane reservoir" effect where the drug adsorbs to the lipid bilayer without binding the receptor, then slowly leaches back out, making "wash-out" phases difficult [3].
Optimization FAQ
Q: How do I prevent the compound from sticking to my perfusion tubing? A: Pre-coat your system. Run a high-concentration "dummy" solution through the tubing for 15 minutes before your actual experiment to saturate non-specific binding sites. Alternatively, add 0.1% BSA (Bovine Serum Albumin) to your buffer. The albumin acts as a carrier, preventing the drug from adhering to the plastic while remaining available for receptor binding.
Q: My wash-out periods take forever. Why? A: This is classic QAC behavior. The electrostatic attraction to membrane phospholipids creates a local depot.
-
Solution: Increase wash volume by 3x and use a "scavenger" wash buffer containing a low concentration of a competitive antagonist with fast kinetics (e.g., atropine) for the first wash, followed by standard buffer, to displace bound Pentapiperium.
Standardized Organ Bath Protocol (Smooth Muscle)
-
Tissue: Guinea pig ileum (high muscarinic receptor density).
-
Buffer: Tyrode’s solution, aerated with 95% O2 / 5% CO2.
-
Equilibration: 45 minutes minimum.
-
Dosing: Cumulative dosing is NOT recommended due to the slow dissociation kinetics of Pentapiperium.
-
Correct Method: Single-dose design with randomized concentrations and 30-minute wash-out cycles between doses.
-
Part 3: In Vivo Pharmacokinetics (The "Bioavailability Gap")
Issue: "Oral dosing in rats yields erratic efficacy data compared to IV administration."
Root Cause Analysis: The Quaternary Ammonium Paradox
Pentapiperium is highly polar (charged). Unlike tertiary amines (e.g., atropine), it cannot passively diffuse across the lipid-rich gastrointestinal epithelium or the Blood-Brain Barrier (BBB) [4].
-
Oral Absorption: Typically <10-20% and highly variable depending on stomach contents.
-
Systemic Distribution: Limited. It does not centrally penetrate, which is why it lacks CNS side effects but also why systemic efficacy is hard to predict.
In Vivo Data Comparison Table
| Parameter | Intravenous (IV) | Oral (PO) | Troubleshooting |
| Bioavailability | 100% | <20% (Erratic) | Do not use PO for initial proof-of-concept. |
| Tmax | Immediate | 1–3 Hours | Fasting animals is critical to reduce variability. |
| Variability (CV%) | <15% | >45% | Use n=10 minimum for PO groups to power statistics. |
| CNS Effects | None | None | If CNS effects are observed, check for impurity (tertiary amine precursor). |
Bioavailability Pathway Visualization
Figure 2: The absorption bottleneck for Pentapiperium. The permanent positive charge prevents transcellular diffusion, forcing reliance on inefficient paracellular transport.
References
-
PubChem. (n.d.). Pentapiperium Methylsulfate Compound Summary. National Library of Medicine. Retrieved February 4, 2026, from [Link]
-
MDPI. (2024). Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. International Journal of Molecular Sciences. Retrieved February 4, 2026, from [Link]
-
National Institutes of Health (NIH). (1969). Pentapiperide methylsulfate (Quilene): Anticholinergic with antisecretory and antimotility activity.[2] Clinical Pharmacology & Therapeutics. Retrieved February 4, 2026, from [Link]
-
Scoular, I. T., et al. (1976).[3] Human studies on the bioavailability of quaternary ammonium compounds. Current Medical Research and Opinion. Retrieved February 4, 2026, from [Link]
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Pentapiperide methylsulfate (Quilene). Anticholinergic with antisecretory and antimotility activity on the upper gastrointestinal tract for adjunctive therapy in the management of peptic ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
Overcoming poor oral bioavailability of Pentapiperium methylsulfate in studies
Senior Application Scientist: Dr. A. Vance Subject: Technical Guide to Overcoming Poor Oral Bioavailability in Quaternary Ammonium Compounds
Introduction: The "Cationic Trap"
Welcome to the technical support interface. You are likely here because your pharmacokinetic (PK) data for Pentapiperium Methylsulfate shows negligible oral absorption (
The Root Cause: Pentapiperium methylsulfate is a quaternary ammonium compound.[1] Unlike tertiary amines, it possesses a permanent positive charge independent of pH. This renders it highly hydrophilic (BCS Class III/IV behavior), preventing it from partitioning into the lipophilic cell membrane of the intestinal epithelium. It is effectively "trapped" in the aqueous lumen of the gut.
This guide provides three validated workflows to bypass this barrier, moving beyond standard micronization (which fails here) to molecular shielding and paracellular modulation.
Module 1: Physicochemical Profiling (The "Why")
Before formulation, you must confirm the barrier mechanism. Standard logP measurements are often misleading for quaternary salts because they do not account for the counter-ion effect in physiological buffers.
Diagnostic Protocol: The Partitioning Stress Test
Do not rely on calculated LogP (cLogP).
| Parameter | Target Value | Experimental Method | Causality |
| Apparent Partition Coeff (Log D) | > 0.5 (at pH 6.8) | Shake-flask (Octanol/Buffer) | If LogD < 0, the drug will not cross the transcellular pathway passively. |
| Solubility (FaSSIF) | > 1 mg/mL | Saturation Shake-flask | Confirms the issue is permeability, not solubility. |
| pKa | N/A (Quaternary) | Potentiometric Titration | Crucial: Confirms permanent charge. If pKa is observed, your sample is degraded. |
Module 2: Formulation Strategies (The "How")
We recommend Hydrophobic Ion-Pairing (HIP) as the primary strategy for Pentapiperium. This method "masks" the positive charge with a lipophilic counter-ion, effectively tricking the membrane into accepting the complex.
Strategy A: Hydrophobic Ion-Pairing (HIP)
Mechanism: Electrostatic interaction between the cationic Pentapiperium (
Recommended Counter-ions:
-
Sodium 1-Naphthoate: High lipophilicity, aromatic stacking.
-
Sodium Caprate (C10): Dual function (ion-pairing + permeation enhancer).
-
Pamoic Acid: Creates stable, lipophilic salts.
Protocol: Preparation of Pentapiperium-Naphthoate Complex
-
Dissolution: Dissolve Pentapiperium Methylsulfate (1 eq) in water.
-
Counter-ion Prep: Dissolve Sodium 1-Naphthoate (1.1 eq) in water.
-
Complexation: Slowly add the Naphthoate solution to the drug solution under stirring (500 RPM) at 25°C.
-
Precipitation: The solution will turn turbid as the hydrophobic complex forms.
-
Extraction: Extract the complex into Dichloromethane (DCM).
-
Isolation: Evaporate DCM to obtain the oily/amorphous ion-pair complex.
-
Validation: Measure LogP of the complex. It should shift from negative to positive (>1.5).
Strategy B: Paracellular Permeation Enhancers
If HIP is insufficient, modulate the Tight Junctions (TJs) to allow the drug to pass between cells.
Key Reagent: Chitosan derivatives (Trimethyl chitosan) or Sodium Caprate. Warning: High concentrations of enhancers can be toxic. Titrate carefully.
Module 3: In Vitro/In Vivo Correlation (The "Validation")
Your Caco-2 data is likely showing low
Troubleshooting Flowchart: Caco-2 Assay
Caption: Decision matrix for selecting the correct formulation strategy based on Caco-2 permeability and efflux data.
FAQ: Troubleshooting Specific Issues
Q1: My ion-pair complex precipitates in the dissolution media (pH 1.2 or 6.8).
-
Diagnosis: The complex is too stable and lipophilic, behaving like a brick dust molecule.
-
Fix: Use a Self-Nanoemulsifying Drug Delivery System (SNEDDS) . Dissolve the ion-pair complex in a lipid vehicle (e.g., Capryol 90 + Tween 80). This keeps the lipophilic complex solubilized in the gut until it reaches the membrane surface.
Q2: The Caco-2 TEER (Transepithelial Electrical Resistance) drops permanently after adding my formulation.
-
Diagnosis: Your permeation enhancer concentration is too high, causing irreversible cell damage (toxicity).
-
Fix: Perform a cytotoxicity assay (MTT or LDH release). The goal is a transient drop in TEER (opening junctions) with full recovery within 24 hours. Reduce enhancer concentration or switch to a milder agent like Zonula Occludens Toxin (Zot) mimics.
Q3: Can I just use a prodrug approach?
-
Analysis: For quaternary ammoniums, "prodrugs" are difficult because the charge is on the nitrogen center. You cannot simply hydrolyze a bond to release the charge.
-
Alternative: The "Ion-Pair" is essentially a pseudo-prodrug. It acts as a neutral species during transport and dissociates back into the active cation + anion once in the systemic circulation (blood).
References
-
Miller, J. M., et al. (2012). "pH-Dependent Solubility and Permeability Criteria for Provisional Biopharmaceutics Classification (BCS and BDDCS) in Early Drug Discovery." Molecular Pharmaceutics. Link
-
Murakami, T., et al. (2023).[2] "Approaching strategy to increase the oral bioavailability of berberine, a quaternary ammonium isoquinoline alkaloid: Part 2. Development of oral dosage formulations." Expert Opinion on Drug Metabolism & Toxicology. Link
-
Dahan, A., et al. (2010). "The solubility–permeability interplay and its implications in formulation design and development for poorly soluble drugs." The AAPS Journal. Link
-
Miyake, M., et al. (2025). "In vitro Permeability Enhancement in Intestinal Epithelial Cells (Caco-2) Monolayer of Water Soluble Quaternary Ammonium Chitosan Derivatives." ResearchGate.[3] Link
-
Thermo Fisher Scientific. (2023). "Methods Development Using Ion-Pair Chromatography." Technical Note 12. Link
Sources
Technical Support: Optimizing Muscarinic Assays with Pentapiperium Methylsulfate
Status: Operational Agent: Senior Application Scientist Subject: Prevention of Tachyphylaxis and Receptor Desensitization Protocols
Core Concept: The "Receptor Shield" Mechanism
Why does tachyphylaxis occur? In smooth muscle and secretory tissue experiments, repeated exposure to a muscarinic agonist (e.g., Acetylcholine, Carbachol) often leads to a rapid diminishing of response, known as tachyphylaxis . This is primarily driven by G-protein coupled receptor (GPCR) kinases (GRKs) phosphorylating the active receptor, recruiting beta-arrestin, and triggering internalization (endocytosis).[1]
How Pentapiperium Methylsulfate prevents it: Pentapiperium Methylsulfate is a quaternary ammonium anticholinergic agent . Unlike agonists, it binds to the orthosteric site of the muscarinic receptor without activating the G-protein cascade.
-
Steric Blockade: It physically prevents the agonist from binding.
-
Conformational Locking: It locks the receptor in an inactive conformation, preventing the exposure of serine/threonine residues required for GRK phosphorylation.
-
Surface Retention: By blocking the internalization pathway, it maintains a high density of receptors on the cell surface, ready for resensitization once the antagonist is washed out.
Troubleshooting Guide (Q&A)
User Question: I am running a cumulative dose-response curve with Carbachol. By the third curve, my E_max has dropped by 40%. How do I use Pentapiperium to stop this?
Technical Support: This is classic agonist-induced desensitization. To prevent this, you must implement a "Shielding Interval" between curves.
-
The Fix: Instead of simply washing with buffer between curves, incubate the tissue with a low concentration of Pentapiperium Methylsulfate (10⁻⁸ M to 10⁻⁷ M) for 15 minutes during the rest period.
-
The Logic: This occupies the receptors during the rest phase, allowing the intracellular machinery (resynthesis of G-proteins, recycling of beta-arrestin) to recover without the receptor undergoing further internalization.
-
Critical Step: You must perform a rigorous washout (3-4 exchanges) immediately before the next agonist challenge to remove the Pentapiperium shield.
User Question: I used Pentapiperium to characterize the receptor, but now I cannot get a response to Acetylcholine even after washing for 30 minutes. Is the tissue dead?
Technical Support: The tissue is likely viable, but you are experiencing the Quaternary Ammonium Stickiness effect.
-
The Cause: Pentapiperium is a quaternary amine (permanently charged). Unlike tertiary amines (e.g., Atropine), it does not cross membranes but interacts strongly with anionic residues in the extracellular matrix and the receptor cleft. It dissociates very slowly.
-
The Fix:
-
Increase Washout Volume: Standard overflow washes are insufficient. Use a continuous perfusion if possible, or increase bath exchange frequency to every 2 minutes for 20 minutes.
-
Chemical Displacement: In extreme cases, a "wash" with a high concentration of a low-affinity agonist (e.g., 1 mM Carbachol) for 30 seconds, followed by immediate buffer washout, can help displace the antagonist, though this risks inducing its own desensitization.
-
Protocol Adjustment: If washout is impossible, treat Pentapiperium as a terminal blocker. Perform your control curves first, and use Pentapiperium only in the final stage of the experiment.
-
User Question: Does Pentapiperium itself cause tachyphylaxis (fade) during long-term incubation?
Technical Support: True tachyphylaxis to an antagonist is rare. However, you may observe "Functional Fade" due to physiological compensation.
-
Observation: In whole-tissue setups (e.g., Guinea Pig Ileum), a long-term block of presynaptic M2 autoreceptors by Pentapiperium can lead to uncontrolled release of endogenous Acetylcholine, which eventually overcomes the competitive block.
-
The Fix: Ensure your buffer contains a cholinesterase inhibitor (e.g., Physostigmine) if you are studying endogenous release, or ensure the tissue is strictly washed of endogenous neurotransmitters before applying Pentapiperium.
Standardized Protocol: The "Receptor Protection" Workflow
Objective: Maintain consistent smooth muscle contractility over 4+ hours using Pentapiperium shielding.
Materials:
-
Buffer: Krebs-Henseleit (pH 7.4), oxygenated (95% O₂ / 5% CO₂).[1]
-
Agonist: Carbachol (CCh) or Acetylcholine (ACh).[1]
-
Shielding Agent: Pentapiperium Methylsulfate (Stock: 10 mM in water).[1]
Step-by-Step Procedure:
| Phase | Time | Action | Technical Note |
| 1. Equilibration | T-60 min | Mount tissue under 1g tension.[1] Wash every 15 min. | Establishes stable baseline tone. |
| 2. Priming | T-0 | Apply sub-maximal Agonist (EC₅₀). | Verifies tissue viability.[1] |
| 3. Washout | T+5 min | Wash 3x with fresh buffer. | Remove agonist completely.[1] |
| 4. Shielding | T+10 min | Apply Pentapiperium (10⁻⁸ M). Incubate 20 min. | Crucial Step: Blocks receptors to prevent internalization during rest.[1] |
| 5. Unshielding | T+30 min | Aggressive Washout (4x exchanges over 10 min). | Removes Pentapiperium to allow next measurement. |
| 6. Challenge | T+40 min | Apply Agonist Dose-Response Curve. | Measure data. |
| 7. Cycle | T+60 min | Repeat Steps 3–6. | The "Shielding" phase ensures Curve 2 and 3 match Curve 1.[1] |
Visualization: Mechanism of Action
Diagram 1: The Shielding Effect
This diagram illustrates how Pentapiperium prevents the phosphorylation cascade that leads to tachyphylaxis.
Caption: Pentapiperium locks the receptor in an inactive state, preventing GRK-mediated phosphorylation and subsequent internalization (tachyphylaxis).[1]
Diagram 2: Experimental Timeline (Washout Criticality)
This diagram visualizes the "Stickiness" of Quaternary Ammonium compounds and the required washout buffer exchanges.
Caption: Due to the quaternary structure, a 3-step progressive washout is required to fully remove Pentapiperium before agonist testing.[1]
References
-
Pentapiperium Methylsulfate (Structure & Classific
-
Muscarinic Receptor Desensitiz
-
Quaternary Ammonium Antagonists in Smooth Muscle
-
Tachyphylaxis in Smooth Muscle Protocols
Sources
- 1. Structurally Tailored Antibacterial Quaternary Ammonium Salts with Ionic Liquid Properties for Antimicrobial Purposes: Design and Thermophysical Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Unraveling Smooth Muscle Contraction: The TRP Link - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Tiemonium Methylsulfate? [synapse.patsnap.com]
- 5. Pentapiperide methylsulfate (Quilene). Anticholinergic with antisecretory and antimotility activity on the upper gastrointestinal tract for adjunctive therapy in the management of peptic ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Diphemanil Methylsulfate? [synapse.patsnap.com]
- 7. Tachykinin regulation of airway smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Pentapiperium Methylsulfate and Hyoscine: A Guide for Researchers
This guide provides a detailed comparative analysis of two antimuscarinic agents, Pentapiperium methylsulfate and Hyoscine. Designed for researchers, scientists, and drug development professionals, this document delves into their mechanisms of action, pharmacological profiles, and the experimental methodologies used to characterize their activity. While Hyoscine is a well-characterized compound, publicly available quantitative data for Pentapiperium methylsulfate is more limited. This guide synthesizes the available information to provide a comprehensive comparison within these constraints.
Introduction: Unveiling the Compounds
Pentapiperium Methylsulfate is a quaternary ammonium anticholinergic agent.[1][2] It is recognized for its antisecretory and antimotility properties, particularly on the upper gastrointestinal tract, and has been used in the management of peptic ulcers.[1][3] As a quaternary amine, its structure suggests it is less likely to cross the blood-brain barrier, potentially leading to a more localized peripheral action and fewer central nervous system side effects.
Hyoscine , also known as Scopolamine, is a naturally occurring belladonna alkaloid and a well-established antimuscarinic agent with both central and peripheral effects.[4] It exists in various forms, including hyoscine hydrobromide and hyoscine butylbromide. Hyoscine butylbromide, a quaternary ammonium derivative, is widely used as an antispasmodic to relieve abdominal pain and cramps.[5] Due to the butyl-bromide moiety, its ability to cross the blood-brain barrier is limited, which minimizes central side effects.[4] Hyoscine competitively inhibits the action of acetylcholine at muscarinic receptors.[4]
Chemical Structures:
| Compound | Chemical Structure | Molecular Formula | Molar Mass |
| Pentapiperium | [Image of Pentapiperium structure] | C₁₉H₃₀NO₂⁺ | 304.45 g/mol |
| Hyoscine | [Image of Hyoscine structure] | C₁₇H₂₁NO₄ | 303.358 g/mol |
| Hyoscine Butylbromide | [Image of Hyoscine Butylbromide structure] | C₂₁H₃₀BrNO₄ | 440.37 g/mol |
Note: Data for Pentapiperium cation is shown. Pentapiperium methylsulfate has a molecular formula of C₂₀H₃₃NO₆S and a molar mass of 415.55 g/mol .[6]
Mechanism of Action: Targeting Muscarinic Receptors
Both Pentapiperium methylsulfate and hyoscine exert their pharmacological effects by acting as competitive antagonists at muscarinic acetylcholine receptors (mAChRs).[3][4] These receptors are G-protein coupled receptors (GPCRs) that are widely distributed throughout the body and are involved in mediating the effects of the parasympathetic nervous system.[7]
There are five subtypes of muscarinic receptors (M1-M5), which are coupled to different G-proteins and have distinct tissue distributions and signaling pathways.[8]
-
M1, M3, and M5 receptors primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to smooth muscle contraction and glandular secretion.[8][9]
-
M2 and M4 receptors couple to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. In the heart, activation of M2 receptors also leads to the opening of potassium channels, causing hyperpolarization and a decrease in heart rate.[8][10]
By blocking these receptors, Pentapiperium methylsulfate and hyoscine inhibit the actions of acetylcholine, leading to smooth muscle relaxation (antispasmodic effect) and a reduction in glandular secretions (antisecretory effect).[3][4]
Comparative Pharmacology: Potency and Selectivity
A direct comparison of the pharmacological profiles of Pentapiperium methylsulfate and hyoscine is challenging due to the limited availability of quantitative data for Pentapiperium. However, we can draw comparisons based on the available information.
Receptor Binding Affinity and Potency:
The potency of a competitive antagonist is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates a more potent antagonist.
-
Hyoscine: The pA2 value for hyoscine in guinea pig ileum has been reported to be 9.46 ± 0.05 .[11] This indicates a high affinity for muscarinic receptors in this tissue. Hyoscine is generally considered a non-selective muscarinic antagonist, meaning it binds to all five muscarinic receptor subtypes with similar affinity.[12]
Pharmacological Data Summary:
| Parameter | Pentapiperium Methylsulfate | Hyoscine | Reference |
| Mechanism of Action | Anticholinergic, Muscarinic Antagonist | Anticholinergic, Muscarinic Antagonist | [3][4] |
| pA2 (Guinea Pig Ileum) | Data not available | 9.46 ± 0.05 | [11] |
| Muscarinic Receptor Selectivity | Data not available | Non-selective | [12] |
| Clinical Use | Peptic ulcer (antisecretory, antimotility) | Abdominal pain and cramps (antispasmodic) | [3][5] |
| Blood-Brain Barrier Penetration | Low (quaternary amine) | Low (as butylbromide) | [4] |
Experimental Protocols for Comparative Evaluation
To provide a framework for the direct comparison of Pentapiperium methylsulfate and hyoscine, this section outlines standard experimental protocols used to characterize antimuscarinic drugs.
Radioligand Binding Assay for Muscarinic Receptor Affinity
This assay determines the binding affinity (Ki) of a compound for each of the five muscarinic receptor subtypes (M1-M5).
Principle: This is a competitive binding assay where the test compound (e.g., Pentapiperium methylsulfate or hyoscine) competes with a radiolabeled ligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS) for binding to membranes from cells expressing a specific muscarinic receptor subtype.
Step-by-Step Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture cell lines (e.g., CHO-K1 or HEK293) stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).
-
Harvest the cells and homogenize them in a cold buffer to prepare a crude membrane fraction.
-
Centrifuge the homogenate and resuspend the membrane pellet in a suitable assay buffer. Determine the protein concentration of the membrane preparation.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of the radiolabeled ligand (e.g., [³H]-NMS, typically at a concentration close to its Kd).
-
Add increasing concentrations of the unlabeled test compound (Pentapiperium methylsulfate or hyoscine).
-
To determine non-specific binding, include wells with the radioligand and a high concentration of a known non-selective muscarinic antagonist (e.g., atropine).
-
To determine total binding, include wells with only the radioligand.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with cold assay buffer to remove any unbound radioligand.
-
Allow the filters to dry, and then add a scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.
-
Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Isolated Organ Bath Experiment for Functional Antagonism
This experiment determines the functional potency (pA2) of an antagonist by measuring its ability to inhibit agonist-induced smooth muscle contraction. The guinea pig ileum is a classic preparation for studying muscarinic receptor-mediated responses.
Principle: A segment of guinea pig ileum is suspended in an organ bath containing a physiological salt solution. The contractile response of the tissue to a muscarinic agonist (e.g., acetylcholine or carbachol) is measured in the absence and presence of different concentrations of the antagonist (Pentapiperium methylsulfate or hyoscine).
Step-by-Step Methodology:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig and dissect a segment of the terminal ileum.
-
Clean the ileum segment by flushing it with a physiological salt solution (e.g., Tyrode's solution).
-
Cut the ileum into segments of approximately 2-3 cm in length.
-
-
Organ Bath Setup:
-
Mount an ileum segment in an organ bath containing a physiological salt solution, maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O₂ / 5% CO₂).
-
Connect one end of the tissue to a fixed hook and the other end to an isometric force transducer to record changes in tension.
-
Apply a resting tension to the tissue (e.g., 1 gram) and allow it to equilibrate for a period (e.g., 60 minutes), with regular washing.
-
-
Agonist Concentration-Response Curve (Control):
-
Construct a cumulative concentration-response curve for a muscarinic agonist (e.g., acetylcholine). Add the agonist in increasing concentrations to the organ bath and record the resulting contraction until a maximal response is achieved.
-
Wash the tissue extensively to return to baseline tension.
-
-
Antagonist Incubation and Agonist Challenge:
-
Add a known concentration of the antagonist (Pentapiperium methylsulfate or hyoscine) to the organ bath and incubate for a specific period (e.g., 30-60 minutes) to allow for equilibrium.
-
In the continued presence of the antagonist, repeat the cumulative concentration-response curve for the agonist.
-
Repeat this process with several different concentrations of the antagonist.
-
-
Data Analysis (Schild Plot):
-
For each antagonist concentration, determine the dose ratio (the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist).
-
Create a Schild plot by plotting the log (dose ratio - 1) on the y-axis against the negative logarithm of the molar concentration of the antagonist on the x-axis.
-
The x-intercept of the Schild regression line provides the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
-
Clinical Efficacy and Side Effect Profile
Hyoscine:
-
Efficacy: Hyoscine butylbromide is effective in treating crampy abdominal pain.[5] Clinical studies have demonstrated its efficacy in reducing the duration of the first stage of labor and in improving visualization during endoscopic procedures by reducing gastrointestinal motility.
-
Side Effects: As a quaternary ammonium compound, hyoscine butylbromide has limited ability to cross the blood-brain barrier, resulting in fewer central nervous system side effects compared to tertiary amines like atropine.[4] Common side effects are related to its anticholinergic properties and include dry mouth, blurred vision, and constipation.
Pentapiperium Methylsulfate:
-
Efficacy: Clinical information on Pentapiperium methylsulfate is less extensive. It has been described as having antisecretory and antimotility activity on the upper gastrointestinal tract, suggesting its potential use in conditions associated with gastric hyperacidity and hypermotility, such as peptic ulcers.[1][3]
Conclusion
Both Pentapiperium methylsulfate and hyoscine are antimuscarinic agents that function by competitively antagonizing acetylcholine at muscarinic receptors. Hyoscine, particularly its quaternary derivative hyoscine butylbromide, is a well-characterized drug with established potency (pA2 of 9.46 in guinea pig ileum) and a favorable side-effect profile due to its limited CNS penetration. It is widely used for its antispasmodic effects.
Pentapiperium methylsulfate is also a quaternary anticholinergic agent with demonstrated antisecretory and antimotility effects. However, a detailed public record of its pharmacological data, including its potency (pA2 or Ki values) and receptor subtype selectivity, is lacking. This data gap prevents a direct and quantitative comparison with hyoscine.
For researchers and drug development professionals, the experimental protocols outlined in this guide provide a clear path for a head-to-head comparison of these two compounds. Such studies would be invaluable in elucidating the specific pharmacological properties of Pentapiperium methylsulfate and its potential therapeutic advantages or disadvantages relative to a well-established drug like hyoscine.
References
- Deepraj, P., & Nandakumar, K. (2008). Investigation of isolated goat ileum preparation for the suitability as a teaching aid for under graduate and post graduate practicals. Pharmacologyonline, 2, 22-33.
- Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological reviews, 50(2), 279–290.
- Clinical Pharmacology & Therapeutics. (1969). Pentapiperide methylsulfate (Quilene). Clinical Pharmacology & Therapeutics, 10(6), 904-906.
-
G protein-coupled receptor. (2024, January 29). In Wikipedia. [Link]
-
G-Proteins (GPCRs). (2024, April 8). In TeachMePhysiology. [Link]
-
Global Substance Registration System. (n.d.). PENTAPIPERIUM METHYLSULFATE. [Link]
- Henley, C. (n.d.). Neurotransmitter Action: G-Protein-Coupled Receptors. In Foundations of Neuroscience.
- Lanza, M., et al. (2022). Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology. International Journal of Molecular Sciences, 23(3), 1433.
- Matsui, M., et al. (2002). Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland. Japanese journal of pharmacology, 89(4), 367–375.
- PubMed. (1969). Pentapiperide methylsulfate (Quilene). Anticholinergic with antisecretory and antimotility activity on the upper gastrointestinal tract for adjunctive therapy in the management of peptic ulcer. Clinical pharmacology and therapeutics, 10(6), 904–906.
- PubMed. (1963). Clinical appraisal of pentapiperide methylsulfate a new anticholinergic drug. The American journal of gastroenterology, 39, 52–60.
- Tanti, M., et al. (2013). A comparison of a series of newer anticholinergic agents with atropine as regards their effect on saliva flow and gastric secretion in man. Gut, 4(1), 58–63.
- Lacy, B. E., et al. (2021). Antispasmodics for Chronic Abdominal Pain: Analysis of North American Treatment Options. The American journal of gastroenterology, 116(8), 1599–1610.
- Mueller-Lissner, S., et al. (2006). A placebo- and paracetamol-controlled study on the efficacy and tolerability of hyoscine butylbromide in the treatment of patients with recurrent crampy abdominal pain. Alimentary pharmacology & therapeutics, 23(11), 1741–1748.
- Ge, Z., et al. (2017). Comparison of efficacy and safety of hyoscine butylbromide versus anisodamine for acute gastric or intestinal spasm-like pain: A randomized, double-blinded, multicenter Phase III trial. Journal of digestive diseases, 18(8), 458–465.
- Salmanroghani, H., et al. (2020). The Efficacy and Safety of Low Dose versus Usual Dose of Hyoscine During Endoscopic Retrograde Cholangiopancreatography: A Randomized Clinical Trial. Clinical Pharmacology & Biopharmaceutics, 9(3).
- Mirakhur, R. K., & Dundee, J. W. (1983). Atropine or glycopyrrolate with neostigmine 5 mg: a comparative dose-response study. Anaesthesia, 38(9), 896–899.
-
U.S. Food and Drug Administration. (2023). BLOXIVERZ (neostigmine methylsulfate) injection, for intravenous use. [Link]
-
Muscarinic antagonist. (2024, January 22). In Wikipedia. [Link]
- AtroPen (atropine) dosing, indications, interactions, adverse effects, and more. (n.d.). In Medscape.
- Smith, V. M., Mead, J. A., Jr, Idea, B. V., & Mallari, R. P. (1963). Clinical appraisal of pentapiperide methylsulfate a new anticholinergic drug. The American journal of gastroenterology, 39, 52–60.
Sources
- 1. Atropine or glycopyrrolate with neostigmine 5 mg: a comparative dose-response study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical appraisal of pentapiperide methylsulfate a new anticholinergic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pentapiperide methylsulfate (Quilene). Anticholinergic with antisecretory and antimotility activity on the upper gastrointestinal tract for adjunctive therapy in the management of peptic ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 5. Antispasmodics for Chronic Abdominal Pain: Analysis of North American Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Affinity profiles of pizotifen, ketotifen and other tricyclic antimuscarinics at muscarinic receptor subtypes M1, M2 and M3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of efficacy and safety of hyoscine butylbromide versus anisodamine for acute gastric or intestinal spasm-like pain: A randomized, double-blinded, multicenter Phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of Muscarinic Receptor Antagonism: A Comparative Guide to Pentapiperium Methylsulfate
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cholinergic signaling, the selective targeting of muscarinic acetylcholine receptors (mAChRs) remains a pivotal strategy in drug development. This guide offers a deep dive into the cross-reactivity profile of Pentapiperium methylsulfate, a quaternary ammonium antimuscarinic agent, in comparison to other compounds that have been more extensively characterized. While Pentapiperium methylsulfate has established clinical use, particularly in gastroenterology for its spasmolytic properties, a detailed understanding of its interaction with the five muscarinic receptor subtypes (M1-M5) is crucial for refining its therapeutic applications and anticipating potential off-target effects.
The Significance of Muscarinic Receptor Subtype Selectivity
Muscarinic receptors, a class of G protein-coupled receptors (GPCRs), are ubiquitously expressed throughout the body and mediate a wide array of physiological functions. Their five subtypes, M1 through M5, exhibit distinct tissue distribution and couple to different signaling pathways, making subtype selectivity a key determinant of a drug's therapeutic efficacy and side-effect profile.
-
M1 Receptors: Predominantly found in the central nervous system (CNS) and gastric parietal cells, M1 receptors are involved in cognitive function and gastric acid secretion.
-
M2 Receptors: Primarily located in the heart and presynaptically on neurons, M2 receptors regulate heart rate and neurotransmitter release.
-
M3 Receptors: Widely expressed in smooth muscle, exocrine glands, and the eye, M3 receptors mediate smooth muscle contraction, glandular secretion, and pupillary constriction.
-
M4 and M5 Receptors: Mainly located in the CNS, these subtypes are implicated in complex neurological processes, and their precise roles are still under active investigation.
Therefore, an antagonist's affinity for each of these subtypes dictates its clinical utility. For instance, an M3-selective antagonist would be ideal for treating an overactive bladder with minimal cardiac (M2) or CNS (M1, M4, M5) side effects.
Unraveling the Binding Profile: Experimental Approaches
To ascertain the cross-reactivity of a compound like Pentapiperium methylsulfate, a combination of in vitro binding and functional assays is indispensable. These assays provide quantitative measures of a drug's affinity (how tightly it binds) and potency (the concentration required to elicit a functional response) at each receptor subtype.
Radioligand Binding Assays: A Direct Measure of Affinity
Radioligand binding assays are the gold standard for determining the equilibrium dissociation constant (Ki) of a test compound, which is a measure of its binding affinity. The lower the Ki value, the higher the affinity of the compound for the receptor.
Experimental Protocol: Competition Binding Assay
-
Membrane Preparation: Membranes are prepared from cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Incubation: These membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound (e.g., Pentapiperium methylsulfate).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand via rapid filtration.
-
Quantification: The amount of radioactivity retained on the filter is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays: Assessing Biological Response
Functional assays measure the biological response elicited by a compound, providing a measure of its potency (often expressed as the half-maximal inhibitory concentration, IC50). These assays are critical for determining whether a compound acts as an antagonist, agonist, or partial agonist.
Experimental Protocol: Calcium Flux Assay (for Gq-coupled receptors M1, M3, M5)
-
Cell Culture: Cells expressing the M1, M3, or M5 receptor subtype are plated in a microplate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.
-
Compound Addition: Varying concentrations of the antagonist (e.g., Pentapiperium methylsulfate) are added, followed by a fixed concentration of a known agonist (e.g., carbachol).
-
Signal Detection: The change in fluorescence, which corresponds to the intracellular calcium concentration, is measured using a plate reader.
-
Data Analysis: The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced response, is calculated.
Comparative Analysis: Pentapiperium Methylsulfate vs. Other Antimuscarinics
Below is a comparative table of the binding affinities (Ki in nM) of several common antimuscarinic drugs. The absence of data for Pentapiperium methylsulfate highlights a knowledge gap that future research should address.
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | Predominant Selectivity |
| Pentapiperium methylsulfate | Data not available | Data not available | Data not available | Data not available | Data not available | Likely M3 |
| Atropine | ~1-2 | ~2-4 | ~1-2 | ~1-2 | ~2-3 | Non-selective |
| Pirenzepine | ~15-25 | ~300-800 | ~200-500 | ~100-400 | ~150-400 | M1 selective |
| Darifenacin | ~10-20 | ~50-100 | ~1-3 | ~30-60 | ~10-20 | M3 selective |
| Tolterodine | ~2-4 | ~2-4 | ~2-4 | ~2-4 | ~2-4 | Non-selective |
Note: Ki values are approximate and can vary depending on the experimental conditions.
Discussion and Future Directions
The therapeutic efficacy of Pentapiperium methylsulfate in treating gastrointestinal hypermotility strongly suggests that its primary mechanism of action is the antagonism of M3 muscarinic receptors in the smooth muscle of the gut. However, without a comprehensive cross-reactivity profile, it is challenging to predict its potential for side effects related to the blockade of other muscarinic receptor subtypes. For instance, any significant affinity for M2 receptors could lead to cardiac side effects, while interactions with M1, M4, and M5 receptors in the CNS could result in cognitive impairment, although its quaternary ammonium structure is expected to limit its ability to cross the blood-brain barrier.
To fully understand the pharmacological profile of Pentapiperium methylsulfate and optimize its clinical use, further research is imperative. Specifically, conducting in vitro radioligand binding and functional assays across all five human muscarinic receptor subtypes would provide the necessary data to:
-
Quantify its binding affinity (Ki) and functional potency (IC50) at each subtype.
-
Determine its selectivity profile and compare it to existing antimuscarinic drugs.
-
Better predict its therapeutic window and potential for adverse effects.
Such studies would not only be of academic interest but would also provide invaluable information for clinicians and drug developers, ultimately leading to safer and more effective therapeutic strategies.
References
- Due to the lack of specific literature on the muscarinic receptor subtype cross-reactivity of Pentapiperium methylsulfate, a formal reference list with clickable URLs cannot be provided at this time. The information on comparator drugs and assay methodologies is based on general pharmacological knowledge and principles.
Publish Comparison Guide: Correlating In Vitro and In Vivo Data for Pentapiperium Methylsulfate
Executive Summary
Pentapiperium methylsulfate (also known as Pentapiperide) is a synthetic quaternary ammonium anticholinergic agent primarily indicated for the adjunctive treatment of peptic ulcer and gastric hypermotility. Unlike tertiary amines (e.g., Atropine), its quaternary structure limits blood-brain barrier (BBB) penetration, theoretically reducing central nervous system (CNS) side effects while maintaining potent peripheral antisecretory and antispasmodic activity.
This guide outlines the experimental framework for correlating in vitro receptor binding and functional tissue data with in vivo antisecretory efficacy. It highlights the critical "translational gap" governed by the compound's physicochemical properties—specifically, how high intrinsic affinity (
Mechanistic Profile & Signaling Pathway
Pentapiperium acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), specifically targeting the M3 subtype found on gastric parietal cells and smooth muscle.
Mechanism of Action
-
Normal Physiology: Acetylcholine (ACh) binds to M3 receptors coupled to
proteins. This activates Phospholipase C (PLC), generating Inositol Trisphosphate ( ) and Diacylglycerol (DAG). triggers calcium release from the sarcoplasmic reticulum, driving gastric acid secretion ( -ATPase activation) and smooth muscle contraction. -
Drug Effect: Pentapiperium blocks the M3 receptor, preventing the conformational change required for
activation, thereby inhibiting the downstream calcium cascade.
Figure 1: Signal transduction pathway of M3 muscarinic receptors and the site of Pentapiperium blockade. The red line indicates competitive inhibition.
In Vitro Assessment: Intrinsic Potency
The primary objective of in vitro profiling is to establish the intrinsic affinity (
Experimental Protocol: Guinea Pig Ileum (GPI) Assay
The GPI assay is the gold standard for determining muscarinic antagonism due to its high density of M3 receptors.
-
Tissue Preparation: Harvest terminal ileum from male guinea pigs (300–500g). Flush lumen with Tyrode’s solution. Cut into 2-cm segments.
-
Mounting: Suspend segments in a 10-mL organ bath containing Tyrode’s solution at 37°C, aerated with 95%
/ 5% . Apply 1g resting tension. -
Equilibration: Allow tissue to equilibrate for 60 minutes, washing every 15 minutes.
-
Agonist Challenge: Generate a cumulative concentration-response curve (CRC) for Acetylcholine (ACh) or Histamine to establish the
. -
Antagonist Incubation: Incubate Pentapiperium (or comparator) for 20 minutes.
-
Re-Challenge: Repeat ACh CRC in the presence of the antagonist. Observe the rightward shift.
Data Analysis (Schild Plot):
Calculate the dose ratio (DR) =
Comparative In Vitro Data
Note: Values represent consensus ranges from pharmacological literature for quaternary vs. tertiary amines.
| Compound | Structure | Receptor Selectivity | Onset of Action | |
| Pentapiperium | Quaternary Ammonium | 8.5 – 9.2 | Non-selective (M1-M5) | Rapid (bath) |
| Atropine | Tertiary Amine | 9.0 – 9.9 | Non-selective | Rapid |
| Glycopyrrolate | Quaternary Ammonium | 9.5 – 10.0 | M3 > M2 (slight) | Rapid |
Insight: Pentapiperium exhibits high intrinsic potency comparable to Atropine in vitro, confirming that any loss of efficacy in vivo is likely pharmacokinetic (absorption/distribution) rather than pharmacodynamic.
In Vivo Assessment: Functional Efficacy
In vivo models introduce absorption, metabolism, and distribution. For Pentapiperium, the key efficacy endpoints are gastric acid volume and total acidity.
Experimental Protocol: Pylorus-Ligated (Shay) Rat Model
This model measures the accumulation of gastric acid in a fasting rat, providing a direct readout of antisecretory activity.
-
Animal Prep: Starve Wistar rats (180–220g) for 48 hours (water ad libitum).
-
Anesthesia & Ligation: Under ether anesthesia, open the abdomen and ligate the pylorus (avoiding blood vessel damage).
-
Drug Administration: Administer Pentapiperium (intraduodenal or subcutaneous) immediately after ligation.
-
Dose Range: 0.1, 0.3, 1.0, 3.0 mg/kg.
-
-
Incubation: Close abdomen. Allow 4 hours for acid accumulation.
-
Harvest: Euthanize animals. Remove stomach, collect gastric contents.
-
Analysis: Centrifuge contents. Measure Volume (mL) and titrate against 0.01N NaOH to pH 7.0 to determine Total Acidity (mEq/L) .
Comparative In Vivo Data (Antisecretory)[1]
| Compound | Route | CNS Side Effects (Mydriasis/Tremor) | Duration | |
| Pentapiperium | S.C. | 0.5 – 1.5 mg/kg | Low / Negligible | 4–6 Hours |
| Pentapiperium | Oral | > 10 mg/kg | Low / Negligible | Variable |
| Atropine | S.C. | 0.1 – 0.3 mg/kg | High (Dose-limiting) | 2–4 Hours |
Insight: While Pentapiperium is potent parenterally (S.C.), its oral potency is significantly lower due to the quaternary ammonium charge preventing efficient GI absorption. However, the "Low CNS Side Effects" column highlights its therapeutic advantage over Atropine.
Correlating the Data (IVIVC Analysis)
The correlation between in vitro affinity and in vivo potency is not 1:1 for quaternary compounds. The correlation follows a Log-Linear Relationship modified by a Bioavailability Factor (
The Correlation Workflow
Figure 2: Workflow for correlating intrinsic affinity with systemic efficacy, accounting for the pharmacokinetic barrier of quaternary ammonium compounds.
Critical Analysis
-
Parenteral Correlation: There is a strong positive correlation between the in vitro
and the subcutaneous . Since the drug bypasses the GI absorption barrier, the high intrinsic affinity observed in the tissue bath translates directly to potent acid inhibition in the rat. -
Oral Divergence: There is a weak correlation between in vitro data and oral in vivo data. Pentapiperium's positive charge restricts passive diffusion across the lipid bilayer of the gut.
-
Implication:In vitro data should be used to select candidates for potency, but in vivo oral screens are mandatory to assess the magnitude of the absorption penalty.
-
References
-
Clinical Pharmacology & Therapeutics (1969). Pentapiperide methylsulfate (Quilene): Anticholinergic with antisecretory and antimotility activity on the upper gastrointestinal tract.[1]
-
British Journal of Pharmacology. Rat gastric acid secretion studies with histamine and synthetic gastrin-like pentapeptide. (Methodology Reference for Shay Rat Model).
-
StatPearls [Internet]. Atropine Pharmacology and Physiology. (Comparator Data).
-
PharmacologyOnline. Investigation of Isolated Goat Ileum Preparation for the Suitability as a Teaching Aid. (Protocol Reference for Tissue Bath Assays).
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
